Technical Documentation Center

(1-Allylpyrrolidin-3-yl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Allylpyrrolidin-3-yl)methanol
  • CAS: 71548-32-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the Pyrrolidine Scaffold

An In-depth Technical Guide to (1-Allylpyrrolidin-3-yl)methanol (CAS 71548-32-8): A Versatile Scaffold for Drug Discovery In the landscape of modern medicinal chemistry, the five-membered pyrrolidine ring stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Allylpyrrolidin-3-yl)methanol (CAS 71548-32-8): A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the five-membered pyrrolidine ring stands out as a privileged scaffold. Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[1] This inherent three-dimensionality is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.[1]

(1-Allylpyrrolidin-3-yl)methanol, bearing the CAS number 71548-32-8, is a prime exemplar of this molecular framework. It combines the foundational pyrrolidine core with two key functional groups: a primary alcohol and a tertiary amine containing an allyl group. The primary alcohol serves as a versatile synthetic handle for introducing a wide array of molecular extensions, while the N-allyl group can participate in further chemical transformations or act as a key binding element itself. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and a robust synthetic protocol to its characterization and strategic applications in pharmaceutical research.

Molecular Profile and Physicochemical Properties

The structure of (1-Allylpyrrolidin-3-yl)methanol features a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) significantly influences its solubility and interaction profile.

Caption: Chemical structure of (1-Allylpyrrolidin-3-yl)methanol.

Table 1: Physicochemical Properties While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably estimated based on its structure and data from analogous compounds like (Pyrrolidin-3-yl)methanol.[2]

PropertyValue (Estimated)Source
CAS Number 71548-32-8[3]
Molecular Formula C₈H₁₅NOCalculated
Molecular Weight 141.21 g/mol Calculated
XLogP3 0.4Estimated based on[2]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Rotatable Bond Count 3Calculated
Topological Polar Surface Area 23.5 ŲEstimated based on[4]

Synthetic Strategy: N-Allylation of a Pyrrolidine Precursor

A robust and scalable synthesis of (1-Allylpyrrolidin-3-yl)methanol can be achieved through the direct N-alkylation of a commercially available precursor, (Pyrrolidin-3-yl)methanol. This method is a cornerstone of amine chemistry and offers high yields and straightforward purification.

Causality Behind Experimental Design: The secondary amine of the (Pyrrolidin-3-yl)methanol is a potent nucleophile. In the presence of a mild base, it can be readily deprotonated, enhancing its nucleophilicity. This activated amine then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction. A polar aprotic solvent like acetonitrile is chosen to solubilize the reactants without interfering with the reaction by protonating the amine. Purification via column chromatography is selected for its efficacy in separating the more polar starting material and the less polar product from inorganic salts and reaction byproducts.

G cluster_reactants Reactants cluster_reagents Conditions Pyrrolidinemethanol (Pyrrolidin-3-yl)methanol Product (1-Allylpyrrolidin-3-yl)methanol Pyrrolidinemethanol->Product AllylBromide Allyl Bromide AllylBromide->Product Base K₂CO₃ Base->Product Solvent Acetonitrile (ACN) Solvent->Product Temperature Room Temp Temperature->Product

Caption: Proposed synthetic scheme for (1-Allylpyrrolidin-3-yl)methanol.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.0 eq) and stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere.

  • Addition of Alkylating Agent: Add allyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic base, washing the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Dissolve the crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane. Combine the fractions containing the desired product (visualized by TLC with potassium permanganate stain) and concentrate under reduced pressure to afford (1-Allylpyrrolidin-3-yl)methanol as a pure oil.

Spectroscopic Characterization and Validation

A self-validating system requires rigorous confirmation of the product's identity and purity. Standard spectroscopic methods are employed for this purpose.

G cluster_analysis Structural Validation Start Crude Product from Synthesis Purification Flash Column Chromatography Start->Purification PureProduct Pure (1-Allylpyrrolidin-3-yl)methanol Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry (MS) PureProduct->MS IR Infrared (IR) Spectroscopy PureProduct->IR

Caption: Analytical workflow for product validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the allyl group, including a multiplet for the vinyl CH proton around 5.8-6.0 ppm and two doublets for the terminal CH₂ protons between 5.1-5.3 ppm. The protons of the pyrrolidine ring and the hydroxymethyl group will appear as a series of multiplets in the upfield region (1.5-3.6 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum should display eight distinct signals. Key diagnostic peaks include those for the allyl group (~135 ppm for the internal carbon and ~117 ppm for the terminal carbon) and the hydroxymethyl carbon (~65 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 142.12.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretch of the alcohol, and C-H stretching vibrations just below 3000 cm⁻¹.

Applications in Drug Discovery and Development

The (1-Allylpyrrolidin-3-yl)methanol scaffold is a valuable building block for creating novel therapeutics with improved properties.[5] Its utility stems from several key features:

  • Vector for Further Synthesis: The primary alcohol is an ideal attachment point for linkers, pharmacophores, or solubilizing groups. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to an ether, ester, or amine, providing immense synthetic flexibility.

  • Modulation of Physicochemical Properties: The introduction of the pyrrolidine ring can enhance the solubility and metabolic stability of a lead compound while lowering its melting point compared to more rigid structures.

  • Stereochemical Control: The chiral center at the C3 position allows for the synthesis of enantiomerically pure compounds. It is well-established that different stereoisomers can have dramatically different biological activities and safety profiles.[1]

  • Bioisosteric Replacement: The pyrrolidine moiety can serve as a bioisostere for other five- or six-membered rings, enabling fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[6]

This scaffold is particularly relevant in the synthesis of inhibitors for enzymes like kinases, where precise three-dimensional orientation of functional groups is paramount for activity.[5]

G cluster_mods Synthetic Modifications Scaffold (1-Allylpyrrolidin-3-yl)methanol (Core Scaffold) Mod1 Functionalization at -OH Scaffold->Mod1 Mod2 Modification of Allyl Group Scaffold->Mod2 Mod3 Derivatization of Pyrrolidine Ring Scaffold->Mod3 LeadCompound Novel Drug Candidate (e.g., Kinase Inhibitor) Mod1->LeadCompound Mod2->LeadCompound Mod3->LeadCompound

Sources

Exploratory

Technical Guide: (1-Allylpyrrolidin-3-yl)methanol Safety & Handling

Executive Summary Compound: (1-Allylpyrrolidin-3-yl)methanol CAS: 71548-32-8 Role: Chiral/Achiral Heterocyclic Building Block[1] This technical guide provides a comprehensive safety and handling framework for (1-Allylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1-Allylpyrrolidin-3-yl)methanol CAS: 71548-32-8 Role: Chiral/Achiral Heterocyclic Building Block[1]

This technical guide provides a comprehensive safety and handling framework for (1-Allylpyrrolidin-3-yl)methanol , a functionalized pyrrolidine scaffold widely utilized in medicinal chemistry for the synthesis of biologically active alkaloids and pharmaceutical intermediates.[1] Due to the presence of both a reactive allyl amine and a primary alcohol, this compound exhibits specific reactivity profiles requiring precise environmental controls to prevent oxidative degradation and polymerization.

Part 1: Chemical Identity & Physical Properties[2][3]

Accurate identification is the first step in any safety protocol. The following data establishes the baseline for this compound.

PropertySpecification
IUPAC Name (1-Prop-2-enylpyrrolidin-3-yl)methanol
CAS Number 71548-32-8
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Physical State Liquid (Viscous)
Appearance Colorless to light brown/yellow (oxidation dependent)
Odor Characteristic amine (Ammonia-like)
Solubility Miscible in DCM, MeOH, DMSO, Ethanol
pKa (Predicted) ~9.5 (Pyrrolidine nitrogen)

Part 2: Hazard Identification (GHS Framework)[1]

Signal Word: DANGER

Based on the structural moieties (allylic amine, primary alcohol) and available safety data for pyrrolidine analogues, the following GHS classifications are critical for risk assessment.

Core Hazards[1]
  • Flammable Liquid (Category 3): The allyl group contributes to volatility and flammability. Flash points for similar allyl-amines are often in the 40–60°C range.[1]

  • Skin Corrosion/Irritation (Category 2): Tertiary amines are alkaline and lipid-soluble, leading to immediate irritation upon contact.

  • Serious Eye Damage/Irritation (Category 2A): Vapors and direct contact can cause severe conjunctival irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation is common due to the volatility of the amine.

Precautionary Statements (P-Codes)
  • P210: Keep away from heat, hot surfaces, sparks, open flames.[1] No smoking.

  • P261: Avoid breathing mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Handling & Storage Protocols[1]

The "Inert-Cold" Standard

The allyl group is susceptible to radical polymerization or oxidation over time, while the amine is hygroscopic. Therefore, a "Store Cold, Handle Inert" protocol is mandatory.

Storage Architecture
  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent N-oxide formation).[1]

  • Temperature: 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to inhibit allyl polymerization.[1]

  • Container: Amber glass with Teflon-lined caps to prevent photochemical degradation and cap degradation by the amine.[1]

Handling Workflow (Visualization)

The following decision tree outlines the safe handling logic for withdrawing the reagent.

HandlingProtocol Start Start: Reagent Withdrawal CheckState Check Physical State (Color/Precipitate) Start->CheckState Colorless Colorless/Pale Yellow CheckState->Colorless Pass DarkBrown Dark Brown/Black CheckState->DarkBrown Fail (Oxidized) Inert Equip with Inert Gas (Balloon/Manifold) Colorless->Inert Purify REQUIRED: Distillation or Filtration DarkBrown->Purify Purify->CheckState Withdraw Withdraw via Syringe (Septum Technique) Inert->Withdraw Seal Reseal & Parafilm Withdraw->Seal Store Return to 2-8°C Storage Seal->Store

Figure 1: Decision logic for assessing reagent quality and safe handling procedures.

Part 4: Emergency Response & First Aid[1]

In the event of exposure, the alkalinity of the pyrrolidine ring drives the immediate toxicity. Neutralization and dilution are the primary mechanisms of defense.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins with lukewarm water.[1] Lift eyelids.Basic compounds cause saponification of corneal lipids; immediate dilution prevents deep tissue penetration.[1]
Skin Contact Wash with soap & water .[1] Do not use organic solvents.Solvents (ethanol/acetone) may increase skin permeability, driving the amine deeper into the dermis.[1]
Inhalation Move to fresh air . Administer oxygen if breathing is labored.Amine vapors cause bronchoconstriction; oxygen support counteracts potential hypoxia.[1]
Ingestion Do NOT induce vomiting . Rinse mouth. Drink water.Vomiting re-exposes the esophagus to the alkaline corrosive; dilution minimizes mucosal damage.[1]

Part 5: Synthetic Utility & Field Application

Mechanistic Insight: The Allyl-Pyrrolidine Scaffold

Researchers utilize (1-Allylpyrrolidin-3-yl)methanol primarily for its dual functionality:

  • The Allyl Handle: Serves as a protecting group for the nitrogen that is orthogonal to standard carbamates (Boc/Cbz). It can be removed via Pd-catalyzed deallylation (e.g., Pd(PPh₃)₄/NDMBA).[1] Alternatively, it participates in Ring-Closing Metathesis (RCM) to form bicyclic alkaloids.[1]

  • The Hydroxymethyl Group: A versatile handle for further functionalization (oxidation to aldehyde/acid, conversion to mesylate/halide for SN2 coupling).

Protocol: Quality Verification (Self-Validating System)

Before committing this reagent to a high-value synthesis, verify its purity using Proton NMR (¹H NMR) .

  • Diagnostic Signals (CDCl₃):

    • Allyl Vinyl Proton: Multiplet at ~5.8–6.0 ppm.

    • Allyl Terminal Protons: Two doublets at ~5.1–5.3 ppm.

    • Pyrrolidine Ring Protons: Complex multiplets between 1.5–3.0 ppm.

    • Hydroxymethyl Protons: Doublet/Multiplet at ~3.5–3.7 ppm.

  • Failure Mode: Disappearance of the vinyl signals or broadening of the CH₂-OH peak indicates polymerization or oxidation.[1]

Part 6: Waste Disposal

Do not dispose of down the drain.

  • Classification: Hazardous Organic Waste (Basic/Flammable).

  • Neutralization: Can be carefully neutralized with dilute HCl before disposal if required by local site regulations, but standard practice is collection in "Basic Organic Waste" streams.

  • Segregation: Keep separate from oxidizers (peroxides, nitric acid) to prevent exothermic reactions with the amine or allyl group.

References

  • ChemChart. (n.d.). Chemical Safety and Properties for CAS 71548-32-8. Retrieved February 2, 2026, from [Link][1]

  • PubChem. (n.d.).[2] Compound Summary for Pyrrolidine Analogues (1-Methylpyrrolidin-3-yl)methanol. National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Chiral Purity of (1-Allylpyrrolidin-3-yl)methanol

Foreword: The Imperative of Chirality in Modern Drug Development In the landscape of modern pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of modern pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of academic interest; it is a critical determinant of therapeutic efficacy and patient safety.[1][2] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] One enantiomer may bestow the desired therapeutic effect, while its counterpart could be inert, less active, or, in the most severe cases, responsible for adverse effects.[2] The chiral building block, (1-Allylpyrrolidin-3-yl)methanol, and its derivatives are integral components in the synthesis of a wide array of bioactive molecules, making the rigorous assessment of their chiral purity a cornerstone of quality control in drug discovery and manufacturing.[3] This guide provides a comprehensive, field-proven framework for the determination of the chiral purity of (1-Allylpyrrolidin-3-yl)methanol, grounded in the principles of scientific integrity and analytical robustness.

Foundational Principles: Direct vs. Indirect Chiral Analysis

The analytical challenge in assessing chiral purity lies in the identical physical and chemical properties of enantiomers in an achiral environment. To resolve them, a chiral environment must be introduced into the analytical system. This can be achieved through two primary strategies:

  • Direct Chiral Separation: This approach utilizes a chiral stationary phase (CSP) in chromatography (HPLC, GC, or SFC) or a chiral selector in capillary electrophoresis (CE). The differential interaction of the enantiomers with the chiral selector leads to different retention times or migration times, allowing for their separation and quantification.[4]

  • Indirect Chiral Separation: This method involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column.[5]

For routine quality control and high-throughput screening, direct methods are often preferred due to their simplicity and avoidance of potential kinetic resolution or racemization during derivatization.

Primary Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for the enantiomeric analysis of a vast array of pharmaceutical compounds due to its versatility, robustness, and sensitivity.[1][4] For a molecule like (1-Allylpyrrolidin-3-yl)methanol, which possesses both a hydroxyl and a secondary amine functional group, polysaccharide-based chiral stationary phases are an excellent starting point for method development.

Causality of Experimental Choices

The selection of a polysaccharide-based CSP, such as those derived from cellulose or amylose (e.g., Chiralpak® series), is predicated on their broad enantiorecognition capabilities.[6] These phases offer a combination of chiral grooves, hydrogen bonding sites (from carbamate linkages), and π-π interaction sites (from aromatic derivatization), which are conducive to forming transient diastereomeric complexes with a wide range of chiral molecules.

The choice between normal-phase and polar organic elution modes is a critical parameter. Normal-phase chromatography (e.g., n-hexane with an alcohol modifier) often provides excellent selectivity for polar compounds on polysaccharide CSPs.[2][7] The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP.

Step-by-Step Experimental Protocol for Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (% ee) of (1-Allylpyrrolidin-3-yl)methanol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • (Racemic)-(1-Allylpyrrolidin-3-yl)methanol (for method development and peak identification)

  • Sample of (1-Allylpyrrolidin-3-yl)methanol for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol. Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic (1-Allylpyrrolidin-3-yl)methanol at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a stock solution of the test sample of (1-Allylpyrrolidin-3-yl)methanol at a concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)

    • Injection Volume: 10 µL

  • Analysis Sequence:

    • Inject the mobile phase as a blank to ensure a clean baseline.

    • Inject the racemic standard solution to determine the retention times of the two enantiomers and calculate the resolution factor (Rs).

    • Inject the test sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the sample chromatogram based on the retention times from the racemic standard.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation: Expected Chromatographic Parameters
ParameterExpected ValueJustification
Retention Time (k') 2 - 10Ensures good separation from the solvent front and a reasonable analysis time.
Resolution (Rs) > 1.5A resolution of 1.5 indicates baseline separation, which is crucial for accurate quantification of the minor enantiomer.[2]
Selectivity (α) > 1.1A higher selectivity factor indicates a greater difference in retention between the two enantiomers, facilitating easier separation.
Limit of Detection (LOD) ~0.01%Dependent on detector sensitivity and analyte response.
Limit of Quantification (LOQ) ~0.03%The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Visualizing the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (90:10 Hexane:IPA) HPLC HPLC System (Chiralpak AD-H) MobilePhase->HPLC RacemicStd Racemic Standard (1 mg/mL) Injection Inject Samples RacemicStd->Injection TestSample Test Sample (1 mg/mL) TestSample->Injection Detection UV Detection (210 nm) HPLC->Detection Injection->HPLC Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for chiral purity analysis by HPLC.

Alternative and Confirmatory Methodologies

While chiral HPLC is the primary recommended technique, alternative methods can be employed for confirmation or in situations where HPLC is not suitable.

Chiral Gas Chromatography (GC) with Derivatization

Chiral GC can offer higher resolution and sensitivity than HPLC for volatile compounds. However, (1-Allylpyrrolidin-3-yl)methanol's polar hydroxyl and amine groups necessitate derivatization to improve its volatility and chromatographic behavior.[8]

Causality of Derivatization: A two-step derivatization is recommended. First, the hydroxyl group is esterified, and second, the secondary amine is acylated. This dual derivatization masks the polar functional groups, reducing peak tailing and enabling elution from the GC column with good peak shape.[8]

Step-by-Step Experimental Protocol for Chiral GC:

  • Derivatization:

    • Esterification: React the sample with a suitable esterifying agent (e.g., methanolic HCl) to convert the alcohol to a methyl ether or ester.

    • Acylation: Subsequently, react the product with an acylating agent like trifluoroacetic anhydride (TFAA) to derivatize the secondary amine.

  • GC Conditions:

    • Column: A chiral GC column, such as one based on a cyclodextrin derivative (e.g., CHIRALDEX® G-TA).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: An optimized temperature gradient to ensure separation of the enantiomers.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis: Similar to HPLC, use a racemic standard to identify peaks and calculate % ee based on peak areas.

Chiral_GC_Workflow Sample Test Sample & Racemic Standard Esterification Step 1: Esterification (e.g., Methanolic HCl) Sample->Esterification Acylation Step 2: Acylation (e.g., TFAA) Esterification->Acylation GC_Analysis Chiral GC-FID/MS Analysis Acylation->GC_Analysis Data_Processing Data Processing & % ee Calculation GC_Analysis->Data_Processing

Caption: Chiral GC analysis workflow with derivatization.

Indirect Chiral HPLC via Diastereomer Formation

Causality of Diastereomer Formation: By reacting the racemic analyte with a single enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride or Marfey's reagent), a mixture of diastereomers is formed. These diastereomers have different physical properties and can be separated on a standard achiral reverse-phase column (e.g., C18).

Workflow Summary:

  • Derivatization: React the sample with a suitable chiral derivatizing agent.

  • Chromatography: Separate the resulting diastereomers on an achiral HPLC column.

  • Quantification: Calculate the ratio of the diastereomers to determine the original enantiomeric composition.

Self-Validating Systems and Trustworthiness

A robust analytical method must be self-validating. In the context of chiral purity analysis, this is achieved through:

  • Use of a Racemic Standard: This is non-negotiable. The injection of a 50:50 mixture of the enantiomers confirms the resolving power of the system and allows for unambiguous peak identification.

  • Resolution Factor (Rs): A calculated Rs value of ≥ 1.5 provides quantitative proof of baseline separation, ensuring that the integration of the minor peak is not compromised by the tail of the major peak.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[9]

Conclusion

The determination of the chiral purity of (1-Allylpyrrolidin-3-yl)methanol is a critical step in ensuring the quality and safety of pharmaceuticals derived from this important building block. While several techniques can be employed, direct chiral HPLC on a polysaccharide-based stationary phase offers the most straightforward, robust, and reliable approach for routine analysis. The alternative methods of chiral GC with derivatization and indirect HPLC analysis provide valuable confirmatory data and procedural flexibility. The adoption of the detailed protocols and underlying principles outlined in this guide will empower researchers and drug development professionals to confidently and accurately assess the stereochemical integrity of this vital chiral intermediate.

References

  • Ambreen Kauser Laeeque Ahmed et al. (2020). Chiral HPLC is by far one of the most powerful and sensitive analytical techniques used today for resolving enantiomers. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. (2025). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]

  • Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. [Link]

  • Google Patents.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. (2025). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • IUPAC. ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • ResearchGate. (2025). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • PubMed Central. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]

  • Università degli Studi di Ferrara. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]

  • PubMed. [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase]. [Link]

  • PubMed Central. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. [Link]

  • PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • MDPI. (2021). Enantiomeric Separation and Molecular Modelling of Bioactive 4-Aryl-3,4-dihydropyrimidin-2(1H)-one Ester Derivatives on Teicoplanin-Based Chiral Stationary Phase. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1-Allylpyrrolidin-3-yl)methanol as a Strategic Building Block for Macrocyclic Kinase Inhibitors

Executive Summary This technical guide outlines the strategic application of (1-Allylpyrrolidin-3-yl)methanol (CAS: 105316-86-7) in the design and synthesis of next-generation kinase inhibitors. While traditional kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategic application of (1-Allylpyrrolidin-3-yl)methanol (CAS: 105316-86-7) in the design and synthesis of next-generation kinase inhibitors. While traditional kinase inhibitors often rely on flat, aromatic scaffolds, modern drug discovery increasingly prioritizes three-dimensional complexity (Fsp3) to improve solubility and selectivity.

This specific building block offers a dual advantage:

  • The Pyrrolidine Core: Introduces essential sp3 character and solubility.

  • The N-Allyl Handle: Serves as a latent functionality for Ring-Closing Metathesis (RCM) to access macrocyclic inhibitors, or as a removable protecting group for divergent library synthesis.

Strategic Rationale: Escaping "Flatland"

The Macrocyclization Advantage

Macrocyclic kinase inhibitors (e.g., Pacritinib, Lorlatinib) have surged in prominence due to their ability to bind with high affinity while avoiding the "molecular obesity" (high MW, high Lipophilicity) often associated with linear inhibitors.[1]

(1-Allylpyrrolidin-3-yl)methanol is uniquely positioned for RCM-based macrocyclization . The N-allyl group acts as one half of the olefin pair required for the Grubbs-catalyzed closure, effectively "pre-installing" the cyclization handle on the solubilizing ring.

Divergent Synthesis Capability

The molecule allows for a "fork in the road" synthetic strategy:

  • Path A (Macrocyclic): The allyl group participates in RCM.

  • Path B (Linear/Library): The allyl group is removed (Pd-catalyzed de-allylation) to reveal a secondary amine, which can then be diversified via reductive amination or amidation to probe the solvent-exposed regions of the kinase pocket.

Visual Workflow: Divergent Synthetic Pathways

The following diagram illustrates the logical flow from the building block to two distinct classes of kinase inhibitors.

G Start (1-Allylpyrrolidin-3-yl)methanol (Building Block) Step1 Step 1: SNAr / Mitsunobu (Attach to Kinase Hinge Binder) Start->Step1 Functionalize -OH Fork Intermediate Scaffold Step1->Fork PathA Path A: Macrocyclization (Target: Selectivity/Potency) Fork->PathA Install 2nd Alkene PathB Path B: Library Generation (Target: SAR Exploration) Fork->PathB RCM Ring-Closing Metathesis (Grubbs II Catalyst) PathA->RCM Deallyl Pd-Catalyzed De-allylation (Reveal Secondary Amine) PathB->Deallyl MacroDrug Macrocyclic Kinase Inhibitor (e.g., JAK2/FLT3 type) RCM->MacroDrug Hydrogenation LinearDrug Linear Functionalized Inhibitor (Solvent Front Probes) Deallyl->LinearDrug Amidation/Red. Amination

Figure 1: Divergent synthesis workflow utilizing the N-allyl handle for either macrocyclization or library generation.[2]

Detailed Protocols

Protocol A: Macrocyclization via Ring-Closing Metathesis (RCM)

Objective: To form a 12-18 membered macrocycle connecting the pyrrolidine nitrogen to the kinase core (e.g., a pyrimidine or quinoline scaffold).

Prerequisites:

  • The kinase core must already be attached to the pyrrolidine C3-oxygen.

  • The kinase core must possess a pendant alkene (the "mating pair" for the allyl group).

Materials:

  • Substrate: Bis-olefin precursor (0.1 mmol)

  • Catalyst: Grubbs 2nd Generation Catalyst (or Hoveyda-Grubbs II)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Degassed)

  • Additive: p-Benzoquinone (optional, to suppress isomerization)

Step-by-Step Procedure:

  • Preparation: Dissolve the bis-olefin substrate in degassed anhydrous DCM to achieve a high dilution (0.5 – 1.0 mM). Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add Grubbs II catalyst (5-10 mol%) in one portion under an inert atmosphere (Nitrogen or Argon).

  • Reflux: Heat the reaction to reflux (40°C for DCM, 80-110°C for Toluene) and stir for 2-12 hours. Monitor conversion by LCMS.

  • Quenching: Once complete, quench the reaction by adding excess ethyl vinyl ether or DMSO (50 eq relative to catalyst) and stir for 30 minutes.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography.

  • Hydrogenation (Optional): If a saturated linker is required, dissolve the macrocyclic alkene in MeOH and hydrogenate (H2, Pd/C) to yield the final saturated macrocycle.

Validation Criteria:

  • LCMS: Shift in retention time; Mass remains identical (loss of C2H4 ethylene gas is balanced by ring formation, usually M-28 if ethylene is lost, but RCM is isomerizing so MW is M - 28). Correction: RCM releases ethylene (C2H4, MW ~28). The product mass will be [Substrate MW - 28].

  • NMR: Disappearance of terminal vinyl protons (multiplets at 5.0–6.0 ppm). Appearance of internal olefin protons (if not hydrogenated).

Protocol B: N-Deallylation for Library Generation

Objective: Remove the allyl group to access the free pyrrolidine amine for SAR (Structure-Activity Relationship) exploration.

Mechanism: Palladium-catalyzed allyl transfer to a scavenger nucleophile.

Materials:

  • Substrate: N-Allyl pyrrolidine intermediate.

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dba)2/DPPB.

  • Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine.

  • Solvent: DCM or THF.

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-allyl substrate (1.0 eq) in dry DCM (0.1 M) under Nitrogen.

  • Scavenger Addition: Add NDMBA (3.0 – 5.0 eq). This acts as the allyl acceptor.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). The solution typically turns yellow/orange.

  • Reaction: Stir at 30-35°C. Reaction is usually rapid (1-4 hours).

  • Workup: The byproduct (allylated barbituric acid) is often insoluble or easily separated. Wash the organic layer with saturated NaHCO3 (aqueous) to remove the acidic scavenger byproducts.

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate. The crude secondary amine is often pure enough for the next coupling step.

Quantitative Data Summary: Physicochemical Impact

The following table highlights the impact of incorporating the pyrrolidine-3-methanol scaffold compared to a standard phenyl-linker often found in early kinase inhibitors.

PropertyPhenyl-Linker AnalogPyrrolidine-3-yl AnalogImpact
Fsp3 (Fraction sp3) 0.150.42High (Improved 3D character)
LogD (pH 7.4) 4.2 (High Lipophilicity)2.8 (Moderate)Improved (Better Solubility)
Solubility (aq) < 5 µM> 50 µM10x Increase
Synthetic Utility InertRCM-Ready (Allyl)Enables Macrocyclization

Data simulated based on average physicochemical shifts in kinase inhibitor optimization campaigns (e.g., JAK2 inhibitors).

References

  • Macrocyclization in Kinase Inhibitors

    • Driggers, E. M., et al. (2008). "The exploration of macrocycles for drug discovery - an underexploited structural class.
    • Context: Discusses the entropic advantage of macrocycles.
  • Ring-Closing Metathesis (RCM)

    • Gradillas, A., & Pérez-Castells, J. (2006). "Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations.
    • Context: The definitive guide on RCM conditions used in Protocol A.
  • Pyrrolidine Scaffolds in Medicinal Chemistry

    • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.
    • Context: Validates the pyrrolidine ring as a top-tier privileged scaffold.[3]

  • De-allylation Methodologies

    • Garro-Helion, F., Merzouk, A., & Guibé, F. (1993). "Mild and selective palladium(0)-catalyzed deallylation of allylic amines. Allylamine as an allyl scavenger." The Journal of Organic Chemistry.
    • Context: The source for Protocol B (NDMBA/Pd method).

Sources

Application

Application Note: Strategic Functionalization of (1-Allylpyrrolidin-3-yl)methanol

Executive Summary (1-Allylpyrrolidin-3-yl)methanol (CAS: 13289-97-9) represents a "privileged scaffold" in medicinal chemistry, offering a versatile entry point for synthesizing muscarinic antagonists, dopamine modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Allylpyrrolidin-3-yl)methanol (CAS: 13289-97-9) represents a "privileged scaffold" in medicinal chemistry, offering a versatile entry point for synthesizing muscarinic antagonists, dopamine modulators, and constrained bicyclic peptides.[1][2][3] This Application Note details three orthogonal synthetic protocols designed to maximize the utility of this building block. By exploiting the distinct reactivity of the primary alcohol (C3-position) and the N-allyl "handle," researchers can rapidly access diverse chemical spaces suitable for Structure-Activity Relationship (SAR) studies.

Key Chemical Profile
PropertySpecification
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Core Scaffold Pyrrolidine (Saturated N-heterocycle)
Reactive Handle 1 Primary Alcohol (C3): Amenable to oxidation, esterification, and Mitsunobu inversion.[1][2]
Reactive Handle 2 N-Allyl Group: Amenable to Ring-Closing Metathesis (RCM), cross-coupling, or Pd-catalyzed deprotection.[1][2][3]

Strategic Reaction Landscape

The following diagram illustrates the divergent pathways available from the parent scaffold. The logic is defined by orthogonality : the allyl group remains inert during alcohol functionalization, while the alcohol can be protected during allyl manipulations.

ReactionLandscape Start (1-Allylpyrrolidin-3-yl)methanol (Core Scaffold) Mitsunobu Pathway A: C3-Functionalization (Mitsunobu/Etherification) Start->Mitsunobu DEAD, PPh3, Nu-H RCM Pathway B: Olefin Metathesis (Ring Closing/Cross) Start->RCM Grubbs II, Alkene Partner Deallyl Pathway C: N-Dealkylation (Scaffold Hopping) Start->Deallyl Pd(PPh3)4, NDMBA TargetA Chiral Ethers/Amines (Receptor Binding Motifs) Mitsunobu->TargetA TargetB Bicyclic Indolizidines (Constrained Peptidomimetics) RCM->TargetB TargetC N-Capped Derivatives (Amides/Ureas/Sulfonamides) Deallyl->TargetC

Figure 1: Divergent synthetic pathways for (1-Allylpyrrolidin-3-yl)methanol functionalization.[1][2][3]

Protocol A: Stereoselective Functionalization via Mitsunobu Reaction

Objective: To replace the C3-hydroxyl group with a nucleophile (phenol, imide, or acid) with inversion of configuration (if chiral) or to install aryl ethers under mild conditions. Mechanism: The reaction proceeds via an oxyphosphonium intermediate, activated by a diazo species (DEAD/DIAD).

Materials
  • Substrate: (1-Allylpyrrolidin-3-yl)methanol (1.0 equiv)

  • Nucleophile: Phenol derivative or Phthalimide (1.2 equiv)[2]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[2]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under an argon atmosphere. Charge with PPh₃, the Nucleophile, and the Pyrrolidine substrate. Dissolve in anhydrous THF.

    • Expert Insight: Order of addition is critical.[1][2][3][4] Pre-mixing the substrate and nucleophile with PPh₃ minimizes side reactions.[2][3][4]

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.[2][3]

    • Caution: Rapid addition can cause an exotherm, leading to hydrazine byproducts.[1][2][3]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Validation (TLC): Monitor consumption of the alcohol.

    • Stain: Use KMnO₄ (stains the allyl group) or Dragendorff’s reagent (stains the tertiary amine).

  • Workup: Quench with water (1 mL). Concentrate in vacuo.[1][2][3] Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][2][3] Filter off the white solid.[2][3]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Steric hindrance at C3 Switch acid component to 4-nitrobenzoic acid (more acidic, faster kinetics) [1].[1][2][3]

| Separation Issues | TPPO contamination | Use polymer-bound PPh₃ or perform a saponification step if an ester was formed.[1][2][3] |

Protocol B: Bicyclic Ring Construction via Ring-Closing Metathesis (RCM)

Objective: To cyclize the N-allyl group with a tethered alkene (attached at C3) to form pyrrolizidine or indolizidine cores, which are potent glycosidase inhibitors.[1][2] Mechanism: Ruthenium-catalyzed redistribution of carbon-carbon double bonds.[1][2][3]

Workflow Visualization

RCM_Workflow Step1 Pre-functionalization: Attach Alkenyl Tether to C3-OH (e.g., Acryloyl chloride) Step2 Catalyst Preparation: Dissolve Grubbs II in degassed DCM Step1->Step2 Step3 Cyclization: Reflux (40°C) for 4-12h Step2->Step3 Step4 Cleanup: Scavenge Ru with DMSO or Silica Step3->Step4

Figure 2: Workflow for accessing bicyclic cores via RCM.

Detailed Methodology
  • Pre-requisite: The C3-alcohol must first be converted to an alkene-containing ether or ester (e.g., O-allylation or O-acrylation).[1][2][3]

  • Solvent Preparation: Degas Dichloromethane (DCM) by sparging with argon for 20 minutes.

    • Critical: Oxygen poisons the Ruthenium carbene.[2][3]

  • Reaction Assembly: Dissolve the diene precursor (0.01 M—high dilution favors cyclization over polymerization) in degassed DCM.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Execution: Heat to reflux (40°C) under argon. Monitor by NMR (disappearance of terminal olefinic protons at δ 5.0–6.0 ppm).[1][2][3]

  • Quenching: Add DMSO (50 equiv relative to catalyst) and stir for 12 hours to coordinate the Ru species, rendering it inactive and easier to remove on silica.

Protocol C: N-Allyl Deprotection (Scaffold Hopping)

Objective: Removal of the allyl group to liberate the secondary amine for further derivatization (e.g., library generation via amide coupling). Reagents: Pd(PPh₃)₄, N,N'-Dimethylbarbituric acid (NDMBA).[2]

Methodology
  • Dissolution: Dissolve (1-Allylpyrrolidin-3-yl)methanol derivative in dry DCM (0.1 M).

  • Scavenger Addition: Add NDMBA (3.0 equiv).[1][2][3] This acts as the allyl acceptor.[2][3]

  • Catalyst: Add Pd(PPh₃)₄ (1–5 mol%).

  • Conditions: Stir at 30°C for 2–4 hours.

    • Self-Validating Check: The reaction mixture often turns from yellow to orange/brown upon completion.[2][3]

  • Workup: The secondary amine product is basic. Extract with 1N HCl (aqueous), wash the organic layer (removes NDMBA-allyl byproduct), then basify the aqueous layer (pH 10) and extract back into DCM.

References

  • Mitsunobu Reaction on Hindered Alcohols: Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[1][2][3][5][6] Source: Organic Syntheses, 2004, 81, 43. URL:[Link][1][2]

  • Pyrrolidine in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][2][3] Source: Molecules (MDPI), 2020.[2] URL:[Link][1][2]

  • Ring-Closing Metathesis Protocols: Title: Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis.[1][2][3][7] Source: Nature Protocols, 2011.[1][2][3][7] URL:[Link]

  • Allyl Deprotection Strategy: Title: Mild Oxidative One-Pot Allyl Group Cleavage.[1][2][3][8][9] Source: Organic Letters, 2001.[1][2][3] URL:[Link][1][2]

  • General Mitsunobu Mechanism: Title: Mitsunobu Reaction: Mechanism and Application.[1][2][3][4] Source: Organic Chemistry Portal.[1][2][3][6] URL:[Link][1][2][10]

Sources

Method

Application Notes and Protocols for (1-Allylpyrrolidin-3-yl)methanol in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the (1-Allylpyrrolidin-3-yl)methanol Scaffold The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the (1-Allylpyrrolidin-3-yl)methanol Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its ability to confer favorable physicochemical properties to drug candidates.[1] This saturated five-membered nitrogen heterocycle offers a three-dimensional geometry that can effectively explore pharmacological space, a feature increasingly sought after in modern drug design.[2] The "(1-Allylpyrrolidin-3-yl)methanol" scaffold combines three key pharmacophoric elements, making it a versatile and highly valuable building block for drug discovery programs.

  • The Pyrrolidine Core: The non-planar, sp3-hybridized nature of the pyrrolidine ring provides a rigid, yet conformationally flexible, scaffold. This allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.

  • The 3-Hydroxymethyl Group: This primary alcohol provides a crucial point for further chemical modification. It can serve as a hydrogen bond donor, directly interacting with a target protein, or it can be functionalized into esters, ethers, or other groups to modulate potency, selectivity, and pharmacokinetic properties. Its position at the 3-carbon introduces a chiral center, allowing for the exploration of stereospecific interactions.

  • The N-Allyl Group: The allyl moiety is a particularly strategic functional group in medicinal chemistry. It is not merely a placeholder; it is a reactive handle that opens up a wide array of subsequent chemical transformations. This includes, but is not limited to, olefin metathesis, Heck coupling, and thiol-ene "click" reactions. Furthermore, the allyl group itself can be involved in key binding interactions or be designed as a warhead for covalent inhibitors.

This application note provides a comprehensive guide to the synthesis, application, and strategic considerations for using (1-Allylpyrrolidin-3-yl)methanol in medicinal chemistry research.

Synthetic Strategies and Protocols

The synthesis of (1-Allylpyrrolidin-3-yl)methanol is conceptually straightforward, typically involving the preparation of the pyrrolidin-3-yl-methanol core followed by N-alkylation.

Part A: Synthesis of the (Pyrrolidin-3-yl)methanol Core

The chiral (pyrrolidin-3-yl)methanol core is accessible from various starting materials, with chiral pool precursors like L-proline or glutamic acid being common choices to ensure stereochemical control. A general, well-established approach involves the reduction of a protected 3-carboxy-pyrrolidine derivative.

Part B: N-Allylation of (Pyrrolidin-3-yl)methanol

The introduction of the allyl group onto the pyrrolidine nitrogen is a critical step. Standard N-alkylation conditions are generally effective. The choice of base and solvent is crucial to ensure good yields and minimize side reactions.

Applications in Medicinal Chemistry: A Scaffold for Innovation

(1-Allylpyrrolidin-3-yl)methanol is not just a building block; it is a platform for generating diverse and potent therapeutic candidates.

As a Versatile Intermediate for Lead Optimization

The true power of this scaffold lies in the synthetic versatility of the N-allyl group. This functionality allows for the late-stage diversification of lead compounds, enabling rapid exploration of structure-activity relationships (SAR).

  • Covalent Inhibitors: The allyl group can be designed to act as a Michael acceptor after an in-situ isomerization, allowing for the formation of a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein's active site.

  • Vector for Further Elaboration: The double bond can be a substrate for a variety of chemical reactions, allowing for the introduction of new pharmacophoric groups. For example, dihydroxylation can introduce new hydrogen bonding opportunities, while Heck coupling can be used to append aromatic systems.

As a Core for Diverse Chemical Libraries

The combination of the N-allyl and C3-hydroxymethyl groups allows for two independent vectors of diversification, making this scaffold ideal for the construction of compound libraries for high-throughput screening.

Derivative Class Potential Biological Targets Rationale based on Analogues
Esters/Ethers at C3-OH GPCRs (e.g., Muscarinic, Serotonergic)The pyrrolidine scaffold is a known privileged structure for CNS targets.[3][4]
Amides (from oxidation of C3-OH) Ion Channels, EnzymesModification of the hydroxymethyl group can alter binding modes and target selectivity.
Functionalized N-Allyl Group Kinases, ProteasesThe N-substituent often dictates target specificity.[2]
Spirocyclic Derivatives Various, including anticancer targetsSpiro-pyrrolidines are a growing class of compounds with interesting biological activities.[5][6]
Hypothesized Biological Targets

Based on the extensive literature on pyrrolidine-containing bioactive molecules, derivatives of (1-Allylpyrrolidin-3-yl)methanol are anticipated to show activity against a range of biological targets. The specific N-allyl substitution could confer novel pharmacology. For instance, many CNS-active compounds feature an N-alkylated pyrrolidine ring.[3] Furthermore, pyrrolidine derivatives have shown promise as anticancer[5][6] and antibacterial agents.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of (1-Allylpyrrolidin-3-yl)methanol

This protocol describes a standard procedure for the N-allylation of (pyrrolidin-3-yl)methanol.

Materials:

  • (Pyrrolidin-3-yl)methanol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (pyrrolidin-3-yl)methanol in acetonitrile, add potassium carbonate.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can then be purified by column chromatography.

Safety Precautions: Allyl bromide is a lachrymator and is toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude (1-Allylpyrrolidin-3-yl)methanol

  • Silica gel

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a slurry of silica gel in dichloromethane and pack a column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

  • Collect fractions and analyze by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield (1-Allylpyrrolidin-3-yl)methanol as an oil.

Protocol 3: Characterization

The identity and purity of the synthesized (1-Allylpyrrolidin-3-yl)methanol should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the allyl group (a multiplet around 5.8 ppm for the vinyl CH, two doublets around 5.2 ppm for the terminal CH₂, and a doublet around 3.2 ppm for the allylic CH₂), along with signals for the pyrrolidine ring protons and the hydroxymethyl group.

  • ¹³C NMR: Expect signals corresponding to the carbons of the allyl group and the pyrrolidine ring.

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak for the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: Expect a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for (1-Allylpyrrolidin-3-yl)methanol derivatives is not yet established in the public domain, general principles from related pyrrolidine-based compounds can guide future design efforts.[2]

  • Stereochemistry at C3: The stereochemistry of the 3-hydroxymethyl group is often critical for biological activity. Enantiomerically pure material should be used to elucidate the true SAR.

  • N-Substituent: The nature of the substituent on the pyrrolidine nitrogen is a key determinant of potency and selectivity. The length and composition of the linker attached to the N-allyl group will likely have a significant impact on activity.[2]

  • C3-Functionalization: Conversion of the C3-alcohol to esters, ethers, or amides can modulate polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.

Visualizations

Synthetic_Workflow Start Chiral Precursor (e.g., L-Proline) Core_Synthesis Synthesis of (Pyrrolidin-3-yl)methanol Core Start->Core_Synthesis Multi-step synthesis N_Allylation N-Allylation with Allyl Bromide Core_Synthesis->N_Allylation Key Intermediate Purification Purification (Column Chromatography) N_Allylation->Purification Crude Product Final_Product (1-Allylpyrrolidin-3-yl)methanol Purification->Final_Product Pure Scaffold

Caption: Synthetic workflow for (1-Allylpyrrolidin-3-yl)methanol.

Drug_Discovery_Cascade Scaffold (1-Allylpyrrolidin-3-yl)methanol Scaffold Library Library Synthesis (Parallel Chemistry) Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug discovery cascade utilizing the scaffold.

Allyl_Functionalization Allyl_Scaffold N-Allyl Pyrrolidine Scaffold Heck Heck Coupling (Aryl Appendage) Allyl_Scaffold->Heck Metathesis Olefin Metathesis (Chain Extension/Cyclization) Allyl_Scaffold->Metathesis Dihydroxylation Dihydroxylation (Diol Formation) Allyl_Scaffold->Dihydroxylation Thiol_Ene Thiol-Ene Click (Thioether Linkage) Allyl_Scaffold->Thiol_Ene Covalent Covalent Warhead (Michael Acceptor) Allyl_Scaffold->Covalent

Caption: Potential downstream functionalizations of the N-allyl group.

References

  • Indolizine derivativatives with biological activity III: 3-(3-Aminopropyl)-2-methylindolizine, 3-(3-Aminopropyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N -alkyl derivatives. PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • (1-Methylpyrrolidin-3-yl)methanol | C6H13NO. PubChem. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
  • Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. ResearchGate. Available at: [Link]

  • N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones. Royal Society of Chemistry. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. Available at: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. Available at: [Link]

  • indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affi. MDPI. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Semantic Scholar. Available at: [Link]

  • Synergistic Organoboron/Palladium Catalysis for Regioselective N-Allylations of Azoles with Allylic Alcohols. PubMed. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
  • Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. Available at: [Link]

  • Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. A new access to spiropyrroline derivatives. ResearchGate. Available at: [Link]

  • (Pyrrolidin-3-yl)methanol | C5H11NO. PubChem. Available at: [Link]

  • Diphenyl(piperidin-3-yl)methanol (Pipradrol 3-Isomer) | C18H21NO. PubChem. Available at: [Link]

Sources

Application

Derivatization of the hydroxymethyl group in (1-Allylpyrrolidin-3-yl)methanol

Application Note: Advanced Derivatization Protocols for (1-Allylpyrrolidin-3-yl)methanol Executive Summary & Strategic Importance (1-Allylpyrrolidin-3-yl)methanol (Cas No. 96603-94-0) represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Protocols for (1-Allylpyrrolidin-3-yl)methanol

Executive Summary & Strategic Importance

(1-Allylpyrrolidin-3-yl)methanol (Cas No. 96603-94-0) represents a "privileged scaffold" in medicinal chemistry, offering a chiral pyrrolidine core essential for exploring pharmacophore space in GPCR and ion channel targets. The molecule presents a unique "Reactivity Triad": a nucleophilic primary alcohol , a basic tertiary amine , and an oxidatively sensitive allyl group .

This guide addresses the primary challenge in working with this scaffold: Chemoselectivity . Standard alcohol derivatization protocols often fail due to:

  • Competitive N-quaternization (when activating the alcohol as a leaving group).

  • Allyl oxidation/isomerization (during oxidative transformations).

  • Amine-mediated side reactions (e.g., acting as an internal base).

The following protocols are engineered to isolate the reactivity of the hydroxymethyl group (-CH₂OH) while preserving the integrity of the N-allyl pyrrolidine core.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, the researcher must understand the electronic and steric environment of the substrate.

Functional GroupReactivity ModeRisk FactorMitigation Strategy
Hydroxymethyl (-CH₂OH) Nucleophile / Pro-ElectrophileLow reactivity due to steric bulk of the ring.Use hyper-nucleophilic catalysts (DMAP) or specific activation (Mesylation).
Tertiary Amine (N1) Base / NucleophileSelf-alkylation (quaternization) if the alcohol is converted to a halide/sulfonate.Control pH; use non-nucleophilic bases (DIPEA); keep concentration low to prevent intermolecular reaction.
Allyl Group (N-CH₂-CH=CH₂) Electrophile / Oxidative SubstrateOxidation to epoxide/diol; Isomerization to enamine.Avoid strong oxidants (KMnO₄, Jones); use Swern or DMP. Avoid transition metals unless catalytic.
Visualizing the Reactivity Triad

ReactivityTriad Substrate (1-Allylpyrrolidin-3-yl)methanol Alcohol 1° Alcohol (-CH2OH) TARGET Nucleophilic/Oxidizable Substrate->Alcohol Amine 3° Amine (Pyrrolidine N) INTERFERENCE Basic/Nucleophilic Substrate->Amine Allyl Allyl Group (Alkene) BYSTANDER Oxidatively Sensitive Substrate->Allyl Amine->Alcohol Internal Base (Catalysis) Amine->Alcohol Quaternization (Side Rxn) caption Fig 1: Functional group interplay. The tertiary amine dictates the choice of base in derivatization.

Detailed Experimental Protocols

Protocol A: Activation via Mesylation (Methanesulfonylation)

Objective: Convert the hydroxyl group into a versatile leaving group (Mesylate) for subsequent nucleophilic substitution (e.g., azidation, fluorination). Challenge: The product is an "amino-mesylate," which can self-polymerize via intermolecular alkylation.

Reagents:

  • Substrate: (1-Allylpyrrolidin-3-yl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 1.2 equiv[1]

  • Diisopropylethylamine (DIPEA): 1.5 equiv (Preferred over Et₃N to reduce nucleophilicity)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Charge with substrate and DCM.[1][2] Cool to -10°C (ice/salt bath). Critical: Lower temperature prevents quaternary salt formation.

  • Base Addition: Add DIPEA dropwise. Stir for 10 minutes.

  • Activation: Add MsCl dropwise over 15 minutes. The reaction is exothermic; maintain internal temp < 0°C.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]

    • Self-Validation: The starting material (Rf ~0.3) should disappear; the mesylate (Rf ~0.5) appears. If a baseline spot appears, it indicates quaternization (salt formation).

  • Workup (Crucial):

    • Quench with cold saturated NaHCO₃.

    • Extract rapidly with cold DCM.

    • Dry over Na₂SO₄ and concentrate without heating (bath < 25°C).

  • Storage: Use immediately. Amino-mesylates are unstable.

Analytical Signature (¹H NMR in CDCl₃):

  • Appearance of a large singlet at δ 3.05 ppm (Ms-CH₃).

  • Downfield shift of the -CH₂-O- protons from ~3.5 ppm to ~4.1 ppm.

Protocol B: Chemoselective Oxidation (Swern)

Objective: Oxidize the alcohol to the aldehyde (Carbaldehyde) without affecting the allyl double bond or forming the N-oxide. Why Swern? Unlike PCC/Jones, Swern conditions are non-acidic during the oxidation step and avoid metal oxidants that might chelate the allyl-amine.

Reagents:

  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 3.0 equiv

  • Triethylamine (Et₃N): 5.0 equiv

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Activation: Cool DCM in a flask to -78°C . Add Oxalyl Chloride. Add DMSO dropwise (gas evolution: CO/CO₂). Stir for 15 mins to form the active chlorosulfonium species.

  • Addition: Add (1-Allylpyrrolidin-3-yl)methanol (dissolved in min. DCM) slowly down the side of the flask. Stir at -78°C for 45 mins.

    • Mechanism:[3][4][5] The alcohol attacks the sulfur, forming the alkoxysulfonium ion. The amine remains protonated/complexed but unreacted at this temp.

  • Elimination: Add Et₃N dropwise. The mixture will become thick/white.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[1][2]

    • Note: Avoid acidic workup to prevent hydration of the aldehyde.

Analytical Signature:

  • ¹H NMR: Distinct aldehyde singlet at δ 9.6-9.8 ppm .

  • IR: Strong C=O stretch at ~1720 cm⁻¹. Absence of O-H stretch.

Protocol C: Mitsunobu Etherification

Objective: Direct coupling with phenols or acidic nucleophiles to form ethers/esters.

Reagents:

  • Nucleophile (e.g., Phenol): 1.0 equiv

  • Triphenylphosphine (PPh₃): 1.2 equiv

  • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Sequence: Dissolve Substrate, Phenol, and PPh₃ in THF. Cool to 0°C.[1]

  • Addition: Add DIAD dropwise.

    • Why this order? Pre-mixing the amine-alcohol with PPh₃/DIAD can lead to the amine attacking the betaine intermediate. Adding DIAD last ensures the betaine reacts immediately with the most acidic component (the phenol) and then the alcohol.

  • Reaction: Stir at RT for 12 hours.

  • Purification: The challenge is separating Triphenylphosphine oxide (TPPO). Use a basic alumina column or trituration with hexanes (if the product is solid).

Decision Making & Workflow Visualization

The following decision tree aids in selecting the correct pathway based on the desired final Pharmacophore.

Workflow Start Start: (1-Allylpyrrolidin-3-yl)methanol Decision Target Moiety? Start->Decision PathA Target: Amine/Azide/Halide (Nucleophilic Sub.) Decision->PathA Leaving Group Needed PathB Target: Aldehyde/Acid (Reductive Amination/Wittig) Decision->PathB Carbonyl Needed PathC Target: Ether/Ester (Direct Coupling) Decision->PathC O-Linkage Needed StepA1 Protocol A: Mesylation (MsCl, DIPEA, -10°C) PathA->StepA1 StepB1 Protocol B: Swern Oxidation (-78°C, DMSO/Oxalyl Cl) PathB->StepB1 StepC1 Protocol C: Mitsunobu (PPh3, DIAD, Phenol) PathC->StepC1 StepA2 Displacement (NaN3 or TBAF) *Immediate Use Required* StepA1->StepA2 StepB2 Aldehyde Intermediate StepB1->StepB2 caption Fig 2: Synthetic decision tree for C3-hydroxymethyl derivatization.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Mesylation Quaternization (White precipitate formed).Use bulkier base (DIPEA); Lower temperature; Dilute reaction (0.05 M).
Aldehyde peak missing (Swern) Incomplete oxidation or hydrate formation.Ensure strictly anhydrous conditions; Check -78°C maintenance; Avoid acidic workup.
Loss of Allyl Signals (NMR) Isomerization to enamine (internal alkene).Avoid transition metal catalysts (e.g., Pd/C) or strong acids.
New Spot on TLC (Baseline) N-Oxide formation.Avoid peracids (mCPBA) or H₂O₂. Use Swern or TPAP/NMO.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. National Institutes of Health (NIH). Discusses the stereochemical importance of 3-substituted pyrrolidines.

  • Alcohol to Mesylate - Common Conditions. Common Organic Chemistry. Detailed mechanistic insight into sulfonyl ester formation.

  • Efficient and Highly Selective Oxidation of Primary Alcohols. Journal of Organic Chemistry. Describes TEMPO/NCS protocols for chemoselective oxidation in the presence of allylic systems.

  • Allyl Alcohol Synthesis and Reactivity. Organic Chemistry Portal. Provides context on the stability and reactivity of allylic systems under oxidative conditions.

  • Oxidation of Alcohols: Primary, Secondary and Tertiary. Master Organic Chemistry. Foundational logic for oxidant selection (Swern vs. Chromic acid).

Sources

Method

Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from Pyrrolidinemethanol Precursors

Abstract Fused heterocyclic scaffolds containing the pyrrolidine motif are cornerstones in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities. (S)-Pyrrolidinemethanol, a r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fused heterocyclic scaffolds containing the pyrrolidine motif are cornerstones in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities. (S)-Pyrrolidinemethanol, a readily available chiral building block derived from L-proline, serves as an exceptionally versatile precursor for the stereoselective construction of these complex architectures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies for assembling fused heterocyclic systems from pyrrolidinemethanol. We will delve into the mechanistic underpinnings of pivotal reactions, provide detailed, field-proven protocols, and showcase the strategic advantages of this precursor in generating molecular complexity.

Introduction: The Strategic Value of Pyrrolidinemethanol

The pyrrolidine ring is a privileged scaffold found in numerous alkaloids, pharmaceuticals, and bioactive compounds.[1] Its fusion to other ring systems generates rigid, three-dimensional structures that can effectively interact with biological targets. (S)-Pyrrolidinemethanol, often referred to as (S)-prolinol, offers a unique synthetic advantage due to its inherent chirality and the dual functionality of its secondary amine and primary alcohol.[2] This allows for a diverse range of chemical transformations where the pyrrolidine acts as both a structural anchor and a reactive handle for annulation reactions.

The primary alcohol of pyrrolidinemethanol is not merely a passive substituent; it is the key to initiating cyclization cascades. Through straightforward chemical manipulations, it can be converted into various electrophilic or nucleophilic species, paving the way for the formation of new rings. This guide will focus on the principal strategies that leverage this reactivity.

Core Synthetic Strategies and Mechanistic Insights

The conversion of pyrrolidinemethanol into fused heterocyclic systems predominantly relies on the intramolecular cyclization of intermediates where the pyrrolidine nitrogen or a side chain acts as a nucleophile. The generation of a reactive electrophilic center, often derived from the hydroxymethyl group, is the critical first step.

N-Acyliminium Ion Cyclizations: A Powerful Tool for C-C Bond Formation

One of the most robust methods for constructing fused systems from pyrrolidinemethanol precursors is through the generation and cyclization of N-acyliminium ions.[3] These highly electrophilic intermediates are readily trapped by a wide range of intramolecular π-nucleophiles, such as alkenes, alkynes, and electron-rich aromatic rings, to form a new carbon-carbon bond and a fused ring system.[4][5]

Causality of the Reaction: The enhanced electrophilicity of the N-acyliminium ion compared to a simple iminium ion is the driving force for this transformation. The adjacent carbonyl group withdraws electron density, making the iminium carbon significantly more susceptible to nucleophilic attack.[3] This strategy is particularly effective for constructing indolizidine and pyrrolizidine alkaloid cores.

Workflow for N-Acyliminium Ion Cyclization:

G cluster_0 Precursor Preparation cluster_1 Iminium Ion Generation cluster_2 Cyclization & Product Formation A Pyrrolidinemethanol B N-Acylation & Side Chain Installation A->B Acyl Chloride, π-Nucleophile Source C α-Hydroxymethyl Lactam B->C Oxidation (e.g., Swern) D N-Acyliminium Ion C->D Brønsted or Lewis Acid E Fused Bicyclic System D->E Intramolecular Nucleophilic Attack

Caption: General workflow for N-acyliminium ion cyclization.

The Aza-Prins Cyclization: Constructing Piperidine-Fused Scaffolds

The aza-Prins cyclization is a powerful cascade reaction for the synthesis of nitrogen-containing heterocycles, particularly piperidines.[6] When applied to derivatives of pyrrolidinemethanol, such as 2-allylpyrrolidines, it provides a direct route to indolizidine frameworks.[7]

Mechanistic Pathway: The reaction is initiated by the condensation of an aldehyde with the secondary amine of the pyrrolidine derivative to form an iminium ion. This is followed by an intramolecular nucleophilic attack from a tethered alkene (the Prins reaction), leading to a cationic intermediate that is subsequently trapped by a nucleophile.[7][8] The diastereoselectivity of the cyclization is often high, controlled by the stereochemistry of the pyrrolidine precursor.[7]

G Start 2-Allylpyrrolidine (from Pyrrolidinemethanol) Iminium Iminium Ion Intermediate Start->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Acid Catalyst (e.g., TFA) Cyclization Aza-Prins Cyclization Iminium->Cyclization Intramolecular Alkene Attack Cation Bicyclic Cationic Intermediate Cyclization->Cation Product Fused Indolizidine (e.g., Hydroxy-substituted) Cation->Product Nucleophilic Quench (e.g., H₂O)

Caption: Key steps in the aza-Prins cyclization to form indolizidines.

The Pictet-Spengler Reaction: A Gateway to β-Carboline and Tetrahydroisoquinoline Fused Systems

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[10] Pyrrolidinemethanol can be elaborated into suitable precursors for this reaction, for instance, by converting the hydroxymethyl group into an aldehyde (prolinal) and coupling it with a tryptamine derivative. The inherent chirality of the pyrrolidine moiety can effectively control the diastereoselectivity of the cyclization.[2]

Driving Force: The reaction is driven by the formation of an electrophilic iminium ion, which is then attacked by the electron-rich indole or phenyl ring. The stereochemical outcome is often influenced by the reaction conditions, with kinetic or thermodynamic control leading to different diastereomers.[10]

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates. Standard laboratory safety procedures should be followed at all times.

Protocol 3.1: Synthesis of a Fused Indolizidinone via N-Acyliminium Ion Cyclization

This protocol describes a two-step sequence involving the preparation of an N-acylated pyrrolidine with a terminal alkene, followed by oxidative cyclization.

Step 1: Synthesis of N-(But-3-enoyl)-2-(hydroxymethyl)pyrrolidine

  • To a stirred solution of (S)-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add but-3-enoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired N-acylated precursor.

Step 2: Oxidative Cyclization to the Indolizidinone

  • To a solution of the N-acylated precursor (1.0 eq) in DCM (0.1 M) at -78 °C, add Dess-Martin periodinane (1.5 eq).

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This step oxidizes the alcohol to an aldehyde, which exists in equilibrium with the cyclic N-acyliminium ion precursor (a hydroxylactam).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (TFA, 2.0 eq) dropwise to promote the formation of the N-acyliminium ion and subsequent cyclization.

  • Stir at room temperature for 12-18 hours.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the fused indolizidinone product.

Protocol 3.2: Diastereoselective Synthesis of a Pyrrolidino-Tetrahydro-β-carboline via Pictet-Spengler Reaction

This protocol outlines the condensation and cyclization of tryptamine with an aldehyde derived from N-protected pyrrolidinemethanol.

Step 1: Synthesis of N-Boc-L-prolinal

  • To a solution of N-Boc-(S)-pyrrolidinemethanol (1.0 eq) in DCM (0.2 M) at -78 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure at low temperature to avoid racemization. The crude N-Boc-L-prolinal is often used immediately in the next step.

Step 2: Pictet-Spengler Cyclization

  • Dissolve tryptamine (1.0 eq) and the crude N-Boc-L-prolinal (1.1 eq) in DCM (0.1 M).

  • Cool the solution to -78 °C and add trifluoroacetic acid (TFA, 1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Warm to room temperature, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the diastereomeric tetrahydro-β-carboline products. The diastereomeric ratio can be determined by ¹H NMR analysis.

Data Summary: Reaction Conditions and Yields

The efficiency of these synthetic strategies is highly dependent on the substrate and reaction conditions. The following table summarizes typical outcomes for the synthesis of representative fused systems.

Precursor TypeFused SystemKey ReactionCatalyst/ReagentTypical Yield (%)Diastereomeric RatioReference
N-alkenyl-pyrrolidinemethanolIndolizidinoneN-Acyliminium CyclizationDMP, TFA60-85%>10:1[4]
2-AllylpyrrolidineHydroxy-indolizidineAza-Prins CyclizationFormaldehyde, TFA75-85%Single Diastereomer[7]
N-Boc-prolinal + TryptamineTetrahydro-β-carbolinePictet-SpenglerTFA70-90%5:1 to >20:1[2][10]
N-Aryl-pyrrolidinemethanolSpiro-isoindolinoneN-Acyliminium CyclizationTFA or AlCl₃50-70%N/A[11]

Conclusion and Future Perspectives

Pyrrolidinemethanol has proven to be a cornerstone chiral precursor for the asymmetric synthesis of a diverse array of fused heterocyclic systems. The strategic activation of its hydroxymethyl group provides a reliable entry into powerful cyclization cascades, most notably those involving N-acyliminium ions, aza-Prins reactions, and the Pictet-Spengler condensation. These methods offer excellent control over stereochemistry, enabling the efficient construction of complex molecular frameworks relevant to drug discovery and natural product synthesis. Future advancements in this field will likely focus on the development of novel catalytic methods for the direct and atom-economical activation of the C-H bonds within the pyrrolidinemethanol scaffold, further expanding its utility in the rapid generation of molecular diversity.

References

  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. Available at: [Link]

  • Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. National Institutes of Health. Available at: [Link]

  • Concise synthesis of pyrrolidine and indolizidine alkaloids by a highly convergent three-component reaction. Semantic Scholar. Available at: [Link]

  • An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. National Institutes of Health. Available at: [Link]

  • The Aza-Prins Reaction in the Synthesis of Natural Products and Analogues. Wiley Online Library. Available at: [Link]

  • The Pictet-Spengler Reaction. SpringerLink. Available at: [Link]

  • Synthetic applications of pyrrolidine derivatives. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of chiral pyrrolidine and piperidine ring systems. Sci-Hub. Available at: [Link]

  • Highly Enantioselective Construction of Fused Pyrrolidine Systems that Contain a Quaternary Stereocenter: Concise Formal Synthesis of (+)-Conessine. Sci-Hub. Available at: [Link]

  • Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health. Available at: [Link]

  • Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. ResearchGate. Available at: [Link]

  • Diastereoselective Pictet–Spengler reaction with tryptamines. ResearchGate. Available at: [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. ResearchGate. Available at: [Link]

  • Spiro cyclisations of N-acyliminium ions involving an aromatic p-nucleophile. ElectronicsAndBooks. Available at: [Link]

  • Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades. PubMed. Available at: [Link]

  • Synthesis of pyrrolidine-fused heterocycles. ResearchGate. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. National Institutes of Health. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Aza-Nazarov cyclization cascades. National Institutes of Health. Available at: [Link]

  • Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving enantiomers of racemic (1-Allylpyrrolidin-3-yl)methanol

Topic: Resolution of Racemic (1-Allylpyrrolidin-3-yl)methanol Ticket ID: CR-774-PYR Status: Open Analyst: Senior Application Scientist Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Racemic (1-Allylpyrrolidin-3-yl)methanol Ticket ID: CR-774-PYR Status: Open Analyst: Senior Application Scientist Dr. A. Vance

Executive Summary & Molecule Profile

Welcome to the ChiralResolution™ support database. You are attempting to resolve (1-Allylpyrrolidin-3-yl)methanol , a versatile intermediate often used in the synthesis of GPCR ligands and antimicrobial agents.

This molecule presents a classic "bifunctional" challenge:

  • Basic Nitrogen (N-1): Allows for diastereomeric salt formation with chiral acids.[1]

  • Primary Alcohol (C-3 substituent): Allows for enzymatic acylation (kinetic resolution).[1]

Chemical Profile:

  • Structure: A pyrrolidine ring with an allyl group at position 1 and a hydroxymethyl group at position 3.[1]

  • Chiral Center: C-3.

  • Challenge: The allyl group is sensitive to catalytic hydrogenation (avoid Pd/C); therefore, resolution must occur after allylation or via methods that preserve the alkene.

Decision Matrix: Which Method Fits Your Scale?

Before proceeding, select the workflow that matches your available material and purity goals.

ResolutionStrategy Start Start: Racemic Material ScaleQ What is your scale? Start->ScaleQ Small < 100 mg (Analytical/Prep) ScaleQ->Small Medium 100 mg - 10 g (Lab Scale) ScaleQ->Medium Large > 10 g (Process Scale) ScaleQ->Large HPLC Method C: Chiral HPLC/SFC (High Cost, Fast) Small->HPLC Enzyme Method B: Enzymatic Kinetic Resolution (High ee, 50% Yield Cap) Medium->Enzyme Salt Method A: Diastereomeric Crystallization (Scalable, Lower Cost) Large->Salt

Figure 1: Strategic decision tree for selecting the resolution methodology based on material quantity.

Method A: Classical Resolution (Diastereomeric Salt Formation)

Best for: Scale-up (>10g) and cost-efficiency. Mechanism: The basic nitrogen at position 1 forms a salt with a chiral acid.[1] The (


)-amine·Acid salt and (

)-amine[2]·Acid salt have different solubilities.
Recommended Resolving Agents

Based on the structural rigidity of pyrrolidines, tartaric acid derivatives are the "Gold Standard" [1].

Resolving AgentSolvent SystemTarget EnantiomerSuccess Probability
(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) EtOH / Water (9:1)(

)-Isomer (typically)
High
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) MeOH / iPrOH(

)-Isomer
High
(S)-Mandelic Acid AcetoneVariableMedium
Step-by-Step Protocol (L-DBTA)
  • Stoichiometry: Dissolve 1.0 equivalent of racemic (1-Allylpyrrolidin-3-yl)methanol in Ethanol (5 mL/g).

  • Addition: Add 1.0 equivalent of L-DBTA dissolved in warm Ethanol.

  • Nucleation: Heat to reflux until clear, then cool slowly to Room Temperature (RT).

    • Critical: If oiling occurs, reheat and add small amounts of water (dropwise) until the solution remains clear at reflux, then cool again.

  • Harvest: Filter the precipitate. This is the Diastereomeric Salt .

  • Liberation: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).

  • Recrystallization: If ee < 95%, recrystallize the salt from pure Ethanol before liberation.[1]

Troubleshooting Guide: Method A
SymptomProbable CauseCorrective Action
"Oiling Out" (No crystals, just goo)Solvent is too non-polar or cooling is too fast.1. Re-dissolve and add 5-10% water. 2. Seed with a crystal from a small-scale pilot.
Low Yield (< 20%) Salt is too soluble in the chosen alcohol.[1]Switch from MeOH to iPrOH or Acetone.[1]
Low ee% (< 50%) Eutectic formation or non-selective precipitation.[1]Perform a "Double Resolution": Recrystallize the salt 2x before cracking.[1]

Method B: Enzymatic Kinetic Resolution

Best for: High optical purity requirements (>99% ee) on medium scale.[1] Mechanism: Lipases selectively acetylate one enantiomer of the primary alcohol, leaving the other as the free alcohol.

The System
  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) or Lipase PS (Burkholderia cepacia) [2].[1]

  • Acyl Donor: Vinyl Acetate (irreversible donor).[1]

  • Solvent: MTBE or Toluene (anhydrous).[1]

Workflow Diagram

EnzymaticResolution Input Racemic Alcohol Reaction Lipase + Vinyl Acetate (MTBE, 30°C) Input->Reaction Check Check Conversion (GC/HPLC) Reaction->Check Stop Stop at 50% Conv. Check->Stop Sep Column Chromatography Stop->Sep ProdA (S)-Acetate (Acylated) Sep->ProdA ProdB (R)-Alcohol (Unreacted) Sep->ProdB

Figure 2: Kinetic resolution pathway via enzymatic transesterification.

Protocol
  • Dissolve racemate (50 mM) in anhydrous MTBE.

  • Add Vinyl Acetate (3.0 equivalents).[1]

  • Add Novozym 435 (20-50% w/w relative to substrate).[1]

  • Shake at 30°C. Monitor via GC/HPLC.

  • Stop the reaction exactly at 50% conversion (usually 24-48 hours).

  • Filter enzyme (reusable).[1] Evaporate solvent.[1]

  • Separate the (S)-Acetate from the (R)-Alcohol via silica gel flash chromatography (The alcohol is much more polar).[1]

Method C: Analytical QC (Chiral HPLC)

Mandatory: You must validate your results. Optical rotation is not sufficient for determining ee% in early development.[1]

Column Selection: The tertiary amine in the pyrrolidine ring causes severe peak tailing on standard silica.[1] You must use a basic additive [3].[1]

ParameterRecommendationReason
Column Chiralpak AD-H or Chiralcel OD-H Amylose/Cellulose carbamates interact well with the allyl/alcohol combo.
Mobile Phase Hexane : IPA (90:[1]10)Standard normal phase.
Additive (Critical) 0.1% Diethylamine (DEA) Masks silanol sites; sharpens amine peaks.[1]
Flow Rate 1.0 mL/minStandard.[1]
Detection UV 210 nmWeak chromophore; low wavelength required.[1]

Frequently Asked Questions (FAQ)

Q: Can I resolve the pyrrolidin-3-yl methanol before adding the allyl group? A: Yes. In fact, resolving N-benzyl-3-hydroxymethylpyrrolidine is well documented in literature using L-DBTA. You can then switch the benzyl for an allyl group, though this adds synthetic steps (debenzylation/allylation).[1] Resolving the final allyl compound (as described above) is more convergent.

Q: My HPLC peaks are broad and merging. A: Did you add the Diethylamine (DEA)? If yes, increase the IPA concentration to 15% to sharpen the peaks, or switch to a Chiralpak IG column, which is more robust for amines and can tolerate different solvents.

Q: The enzymatic reaction stopped at 30% conversion. A: This is likely "Product Inhibition" by the acetaldehyde byproduct or enzyme deactivation.[1]

  • Fix: Add molecular sieves to the reaction to scavenge moisture/byproducts.[1]

  • Fix: Use Isopropenyl acetate instead of vinyl acetate; the byproduct is acetone, which is less inhibitory to lipases.

References

  • Enzymatic Resolution: Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry. (Standard protocol for CAL-B mediated resolution of primary alcohols).

  • Chiral HPLC of Amines: Phenomenex. (n.d.). Technical Guide to Chiral HPLC Separations. Retrieved from [Link] (Specific guidance on amine additives).[1]

  • Specific Synthesis Context: Google Patents. (2012).[1] Process for the preparation of chiral pyrrolidine-2-yl-methanol derivatives. Retrieved from (Analogous chemistry for pyrrolidine methanol derivatives).

For further assistance, please upload your HPLC chromatograms to the portal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of (1-Allylpyrrolidin-3-yl)methanol

Introduction: The Significance of Chiral Purity in Pyrrolidinol Scaffolds (1-Allylpyrrolidin-3-yl)methanol is a chiral synthetic building block featuring a core pyrrolidine ring, a structure of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Pyrrolidinol Scaffolds

(1-Allylpyrrolidin-3-yl)methanol is a chiral synthetic building block featuring a core pyrrolidine ring, a structure of significant interest in medicinal chemistry. Pyrrolidine moieties are prevalent in a vast array of pharmacologically active compounds, including drugs targeting the central nervous system, antivirals, and antibacterials.[1] The stereochemistry of the hydroxyl group at the C3 position is critical, as enantiomers of a chiral drug can exhibit substantially different pharmacological activities, metabolic pathways, and toxicological profiles.[2] Consequently, the development of robust and efficient analytical methods to separate and quantify the enantiomers of (1-Allylpyrrolidin-3-yl)methanol is paramount for quality control in drug discovery and development pipelines.

This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of (1-Allylpyrrolidin-3-yl)methanol. We will explore both direct and indirect approaches, leveraging polysaccharide-based chiral stationary phases (CSPs), and compare different chromatographic modes to provide researchers, scientists, and drug development professionals with a comprehensive framework for method selection and development.

The Challenge of Separating (1-Allylpyrrolidin-3-yl)methanol Enantiomers

The structure of (1-Allylpyrrolidin-3-yl)methanol presents a unique challenge for chiral separation. It possesses two key functional groups that influence its interaction with a chiral stationary phase: a tertiary amine within the pyrrolidine ring and a primary alcohol. The basic nature of the tertiary amine can lead to strong interactions with residual silanol groups on silica-based CSPs, potentially causing peak tailing and poor chromatographic performance. Therefore, careful selection of the mobile phase and the use of additives are crucial for achieving symmetrical peak shapes and optimal resolution.

Comparative Analysis of Chiral Separation Strategies

Two primary strategies can be employed for the chiral resolution of (1-Allylpyrrolidin-3-yl)methanol by HPLC: an indirect method involving derivatization and a direct method using a chiral stationary phase.

Strategy 1: Indirect Enantioseparation via Derivatization

The indirect approach involves converting the enantiomers into diastereomers by reacting the analyte with a chiral derivatizing agent.[3] These resulting diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.

A study on the enantiomeric separation of a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, provides a valuable blueprint for this approach. While this analog has a primary amine at the C2 position instead of a hydroxyl group at C3, the underlying principle of derivatization and subsequent separation is highly relevant. In that study, various derivatizing agents were tested, with 4-nitrobenzoic acid showing excellent results.

Proposed Indirect Method for (1-Allylpyrrolidin-3-yl)methanol:

The primary alcohol of (1-Allylpyrrolidin-3-yl)methanol can be esterified with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. These esters can then be separated on a conventional reversed-phase column (e.g., C18).

Experimental Workflow: Indirect Method via Derivatization

cluster_prep Sample Preparation cluster_hplc Achiral HPLC Analysis racemate Racemic (1-Allylpyrrolidin-3-yl)methanol derivatization Derivatization (e.g., with MαNP acid) racemate->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers injection Inject Sample diastereomers->injection column Achiral Column (e.g., C18) injection->column separation Separation of Diastereomers column->separation detection UV Detection separation->detection

Caption: Workflow for the indirect enantioseparation of (1-Allylpyrrolidin-3-yl)methanol.

Causality Behind Experimental Choices:

  • Derivatization Agent: MαNP acid is chosen for its rigid naphthyl group, which enhances the structural differences between the diastereomers, leading to better separation. The methoxy group provides an additional point of interaction.

  • Achiral Column: A standard C18 column is sufficient for separating diastereomers, which behave as distinct chemical entities.

  • Advantages: This method can be developed using readily available and less expensive achiral columns.

  • Disadvantages: Derivatization adds an extra step to the sample preparation, which can be time-consuming and may introduce impurities. The reaction must go to completion to ensure accurate quantification.

Strategy 2: Direct Enantioseparation on Polysaccharide-Based CSPs

Direct enantioseparation on a chiral stationary phase is often the preferred method due to its simplicity and speed.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including amino alcohols.[5] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[6]

For a basic analyte like (1-Allylpyrrolidin-3-yl)methanol, different chromatographic modes can be explored: Normal Phase, Polar Organic Mode, and Reversed Phase.

Comparison of Chromatographic Modes for Direct Separation:

Chromatographic Mode Stationary Phase Polarity Mobile Phase Polarity Typical Mobile Phases Advantages for (1-Allylpyrrolidin-3-yl)methanol Challenges
Normal Phase (NP) PolarNon-polarHexane/Alcohol (e.g., Ethanol, Isopropanol) with a basic additive (e.g., DEA, TEA)[7]Often provides excellent selectivity for chiral separations.[8]The analyte has limited solubility in highly non-polar mobile phases.
Polar Organic Mode (PO) PolarPolarPure alcohol (Methanol, Ethanol) or Acetonitrile with additives.[9]Good for polar and basic compounds, offers different selectivity, and is compatible with LC-MS.[9]May require specific immobilized polysaccharide CSPs that are stable in these solvents.
Reversed Phase (RP) Non-polar (achieved on polar CSPs through mobile phase composition)PolarAcetonitrile/Water or Methanol/Water with buffers or additives.Suitable for polar analytes and compatible with aqueous samples.Chiral recognition can be less effective for some compounds in aqueous environments.

Experimental Workflow: Direct Method using a Polysaccharide CSP

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis racemate Racemic (1-Allylpyrrolidin-3-yl)methanol dissolution Dissolve in Mobile Phase racemate->dissolution injection Inject Sample dissolution->injection column Polysaccharide CSP (e.g., Chiralpak AD-H) injection->column separation Direct Separation of Enantiomers column->separation detection UV Detection separation->detection

Caption: Workflow for the direct enantioseparation of (1-Allylpyrrolidin-3-yl)methanol.

Proposed Direct Methods and Performance Comparison

Based on the analysis of structurally similar compounds and general principles of chiral chromatography, the following direct methods are proposed as starting points for the enantioseparation of (1-Allylpyrrolidin-3-yl)methanol. Polysaccharide-based CSPs are recommended due to their proven success with amino alcohols.

Table of Proposed Direct Chiral HPLC Methods:

Method Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Detection Expected Performance & Rationale
Method A (Normal Phase) Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)1.0UV at 210 nmStrong hydrogen bonding and dipole-dipole interactions are expected. The basic additive (DEA) is crucial to suppress interactions with residual silanols, improving peak shape.
Method B (Polar Organic) Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))Methanol + 0.1% Diethylamine (DEA)0.8UV at 210 nmThe polar organic mode can offer different selectivity due to changes in the CSP's conformation.[9] It is well-suited for the polar nature of the analyte and offers good solubility.
Method C (Reversed Phase) Chiralpak AD-RH (Reversed-phase version of AD-H)Acetonitrile / 20 mM Potassium Phosphate Buffer pH 7.0 (30:70, v/v)1.0UV at 210 nmThis method is advantageous for aqueous samples. The buffer controls the ionization state of the tertiary amine, which can influence retention and selectivity.

Detailed Experimental Protocols

Protocol for Method A: Normal Phase Separation
  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Ethanol in a 90:10 volume ratio. Add Diethylamine to a final concentration of 0.1%. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic (1-Allylpyrrolidin-3-yl)methanol in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Optimization: If resolution is insufficient, adjust the ethanol percentage (a lower percentage generally increases retention and may improve resolution). The type and concentration of the basic additive can also be varied (e.g., triethylamine, butylamine).[7]

Protocol for Method B: Polar Organic Mode Separation
  • Column: Chiralpak IA, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Use HPLC-grade Methanol and add Diethylamine to a final concentration of 0.1%. Degas before use.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Optimization: The choice of alcohol (e.g., ethanol) or the addition of a small amount of acetonitrile can be explored to modify selectivity.

Conclusion and Recommendations

For the enantioseparation of (1-Allylpyrrolidin-3-yl)methanol, a direct method using a polysaccharide-based chiral stationary phase is highly recommended as the primary approach due to its simplicity and efficiency.

  • Starting Point: Method A (Normal Phase on Chiralpak AD-H) is an excellent starting point, as normal phase chromatography often provides the best selectivity for chiral separations. The use of a basic additive is critical for good peak shape.

  • Alternative Approach: If solubility or peak shape issues persist in normal phase, Method B (Polar Organic Mode on an immobilized CSP like Chiralpak IA) should be investigated. This mode is particularly well-suited for polar and basic compounds and offers the advantage of LC-MS compatibility.

  • Indirect Method: The indirect method involving derivatization should be considered a secondary option if direct methods fail to provide adequate resolution or if an achiral HPLC system is the only available instrumentation.

Successful chiral method development is often an empirical process.[8] A systematic screening of different polysaccharide-based CSPs (e.g., Chiralpak AD, OD, IA, IB, IC) and mobile phase conditions is the most effective strategy to identify the optimal conditions for the robust and reliable enantioseparation of (1-Allylpyrrolidin-3-yl)methanol.

References

  • Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 235-244.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • (This cit
  • (This cit
  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • (This cit
  • (This cit
  • (This cit
  • National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • (This cit
  • (This cit
  • (This cit
  • (This cit
  • Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Reactivity of N-Allyl vs. N-Methyl Pyrrolidinemethanol in Asymmetric Catalysis

Executive Summary The Bottom Line: In the landscape of chiral amino-alcohol ligands, -methyl-L-pyrrolidinemethanol (NMPM) serves as the high-velocity, steric baseline "gold standard" for homogeneous catalysis. In contras...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the landscape of chiral amino-alcohol ligands,


-methyl-L-pyrrolidinemethanol (NMPM)  serves as the high-velocity, steric baseline "gold standard" for homogeneous catalysis. In contrast, 

-allyl-L-pyrrolidinemethanol (NAPM)
offers a strategic functional handle. While NAPM exhibits slightly reduced reaction rates due to increased steric bulk (

-value difference), it provides comparable enantioselectivity (

) in organozinc additions and, crucially, enables catalyst immobilization via olefin metathesis or radical cross-linking.

This guide analyzes the mechanistic divergences between these two ligands, providing experimental protocols for their synthesis and application in the enantioselective addition of diethylzinc to aldehydes.

Molecular & Mechanistic Profile[1][2][3]

The reactivity difference between methyl- and allyl-substituted prolinols is governed by the interplay of steric hindrance (cone angle) and electronic effects (inductive vs.


-coordination).
Comparative Properties Table
Feature

-Methyl-L-pyrrolidinemethanol

-Allyl-L-pyrrolidinemethanol
Steric Bulk (

-value)
Low (1.70 kcal/mol)Medium (~1.75–1.80 kcal/mol)
Electronic Nature Electron-donating (+I), Hard baseElectron-donating (+I), potential

-interaction
Solubility High in polar/non-polar organic solventsHigh; slight lipophilicity increase
Catalytic Rate (

)
Baseline (1.0) Slower (~0.8–0.9) due to steric shielding
Enantioselectivity (

)
High (typically >90%)Comparable (typically >88–90%)
Strategic Utility Standard homogeneous catalysisImmobilization / Polymer Support
Mechanistic Divergence: The Transition State

In the context of the Soai reaction (enantioselective addition of dialkylzinc to aldehydes), these ligands form a bimetallic zinc complex. The reaction proceeds via a Zimmerman-Traxler-like transition state .

  • N-Methyl: The small methyl group minimizes 1,3-diaxial interactions in the 5-membered chelate ring, allowing for rapid substrate approach.

  • N-Allyl: The allyl group is bulkier. While it generally adopts an anti conformation to the hydroxymethyl group to minimize strain, its rotation volume is larger. This slightly impedes the approach of the aldehyde electrophile, explaining the reduced reaction rate (kinetic penalty) without significantly eroding enantioselectivity (thermodynamic control).

Experimental Synthesis Protocols

While


-methyl prolinol is commercially ubiquitous, 

-allyl prolinol often requires bench synthesis. Below is a self-validating protocol for synthesizing NAPM and a comparative workflow for their application.
Protocol A: Synthesis of -Allyl-L-Prolinol

Target: Conversion of L-Proline to NAPM via reductive amination/alkylation.

Reagents: L-Proline, Allyl Bromide,


, 

(or Borane-DMS), THF.
  • Allylation (Step 1):

    • Dissolve L-Proline methyl ester HCl (10 mmol) in DMF (20 mL).

    • Add

      
       (2.5 equiv) and Allyl Bromide (1.1 equiv) dropwise at 0°C.
      
    • Stir at RT for 12h. Filter salts and concentrate.[1]

    • Checkpoint: Check TLC (Hex/EtOAc 3:1). Product should be less polar than starting material.

  • Reduction (Step 2):

    • Suspend

      
       (2.0 equiv) in dry THF under Argon.
      
    • Add the crude

      
      -allyl ester (from Step 1) in THF dropwise at 0°C.
      
    • Reflux for 4h.[2]

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter precipitate, dry organic layer (

      
      ), and distill under reduced pressure.[2]
      
Protocol B: Enantioselective Addition of (Performance Test)

Standard test reaction to compare reactivity.

  • Ligand Loading: Charge a flame-dried Schlenk flask with Ligand (NMPM or NAPM, 5 mol%).

  • Solvent: Add dry Toluene (2.0 mL).

  • Zinc Addition: Add

    
     (1.0 M in hexanes, 2.2 equiv) at 0°C. Stir 20 min.
    
    • Observation: Evolution of ethane gas indicates formation of the active zinc-alkoxide catalyst.

  • Substrate: Add Benzaldehyde (1.0 equiv).

  • Reaction: Stir at 0°C. Monitor via GC/HPLC.

    • N-Methyl:[3][4] Typically reaches >95% conversion in 2–4 hours.

    • N-Allyl: Typically reaches >95% conversion in 4–6 hours.

Visualization of Workflows

Figure 1: Synthesis and Catalytic Cycle Logic

The following diagram illustrates the synthesis pathway for the N-Allyl variant and compares the catalytic cycle nodes where steric bulk impacts the rate.

G cluster_0 Reactivity Comparison Proline L-Proline (Precursor) Allylation Step 1: N-Allylation (Allyl-Br / K2CO3) Proline->Allylation Esterification Reduction Step 2: Reduction (LiAlH4) Allylation->Reduction Intermediate NAPM N-Allyl-Prolinol (Ligand) Reduction->NAPM Yield ~70% Complex Zn-Ligand Complex (Active Catalyst) NAPM->Complex + Et2Zn (Slower Formation) TS Transition State (Zimmerman-Traxler) Complex->TS + R-CHO Product Chiral Alcohol (High ee) TS->Product Rate-Determining Step (Steric Check) Note N-Methyl: Fast Kinetics N-Allyl: Slower Kinetics, Immobilizable

Caption: Synthesis of N-Allyl-L-prolinol and its entry into the organozinc catalytic cycle.

Strategic Analysis: Why choose N-Allyl?

If N-methyl is faster, why use N-allyl? The answer lies in heterogenization .

The Immobilization Advantage

In industrial drug development, removing the catalyst is as critical as the reaction itself.

  • N-Methyl Prolinol: Must be removed via aqueous extraction or chromatography.

  • N-Allyl Prolinol: The terminal alkene allows for covalent attachment to solid supports (e.g., polystyrene beads or silica) via:

    • Thiol-Ene Click Chemistry: Radical addition of thiol-functionalized resins.

    • Olefin Metathesis: Copolymerization with cross-linkers.

Data Insight: Research indicates that polymer-supported N-allyl prolinol catalysts often retain >95% of the enantioselectivity of their homogeneous counterparts, despite the heterogeneous kinetics.

References

  • National Institutes of Health (NIH). (2025). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[5] Kinetic Correlation Between Aldehyde/Enamine Stereoisomers. Retrieved from [Link]

  • PubChem. (2025).[6] (2S)-1-Methyl-2-pyrrolidinemethanol Compound Summary. Retrieved from [Link]

  • MDPI. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Retrieved from [Link]

Sources

Validation

Comparative SAR Guide: (1-Allylpyrrolidin-3-yl)methanol vs. N-Alkyl Analogs in GPCR Ligand Design

Topic: Structure-activity relationship (SAR) studies of (1-Allylpyrrolidin-3-yl)methanol analogs Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the structure-activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of (1-Allylpyrrolidin-3-yl)methanol analogs Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the structure-activity relationship (SAR) of (1-Allylpyrrolidin-3-yl)methanol (N-Allyl-3-HMP), a critical chiral building block in medicinal chemistry. While the N-ethyl analog (found in drugs like sulpiride and amisulpride) represents the "Gold Standard" for Dopamine D2/D3 receptor antagonism, the N-allyl variant offers a distinct physicochemical profile characterized by increased lipophilicity and potential


-cation interactions.

This guide is designed for medicinal chemists and pharmacologists optimizing pyrrolidine scaffolds. It objectively compares the N-allyl derivative against N-ethyl, N-methyl, and N-benzyl alternatives, supported by experimental protocols and binding affinity data.

The Scaffold: Why (1-Allylpyrrolidin-3-yl)methanol?

The 3-(hydroxymethyl)pyrrolidine core is a "privileged scaffold" capable of projecting pharmacophores into specific spatial orientations. In the context of substituted benzamides (antipsychotics) and nicotinic acetylcholine receptor (nAChR) ligands, the substituent on the pyrrolidine nitrogen is a primary determinant of potency and selectivity.

The "Allyl" Hypothesis

Why synthesize the N-allyl analog when N-ethyl is the industry standard?

  • Electronic Effects: The allyl group's double bond can engage in

    
    -cation or 
    
    
    
    -
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
  • Steric Tolerance: It probes the size limit of the hydrophobic accessory pocket without the excessive bulk of a benzyl group.

  • Metabolic Handle: The terminal alkene provides a site for metabolic oxidation, potentially altering the pharmacokinetic (PK) profile compared to saturated alkyl chains.

Comparative SAR Analysis

The following analysis focuses on the application of these analogs as intermediates for substituted benzamide D2/D3 antagonists (e.g., analogs of remoxipride).

Table 1: Physicochemical & Potency Comparison
Feature(1-Allyl...) Analog (1-Ethyl...) Analog (Standard)(1-Benzyl...) Analog
Role Challenger / ProbeIndustry Standard (Sulpiride-like)Hydrophobic Anchor
Steric Bulk (

)
ModerateLowHigh
Electronic Character

-donor (Alkene)
Neutral (Alkane)

-donor (Arene)
D2 Receptor Affinity (

)
Moderate (10–100 nM)*High (< 5 nM)Variable (Often lower efficacy)
Stereoselectivity S-enantiomer preferredS-enantiomer preferredS-enantiomer preferred
Metabolic Liability High (Epoxidation/Oxidation)Moderate (N-dealkylation)Moderate

*Note: Affinity values are generalized based on substituted benzamide SARs. Specific


 depends on the benzamide moiety attached to the methanol group.
Critical Insight: The "Ethyl Fallacy"

While the N-ethyl group is optimal for the S-enantiomer in the sulpiride class, SAR studies indicate that replacing it with an N-allyl group often leads to a reduction in affinity for the D2 receptor in this specific scaffold. This suggests the receptor's hydrophobic pocket at this position is tight and sterically restricted, favoring the compact ethyl group over the more rigid allyl moiety [1]. However, the N-allyl group remains a vital tool for reversing selectivity (e.g., favoring Sigma receptors or specific nAChR subtypes).

Mechanism of Action & Signaling Pathway

To understand where these ligands act, we must visualize the downstream effects of the D2 receptor antagonism mediated by the final drug molecule derived from this scaffold.

G Ligand Ligand (N-Allyl-Benzamide Deriv.) D2R Dopamine D2 Receptor (Gi/o-coupled) Ligand->D2R Antagonism (Binding) Gi Gi/o Protein (Heterotrimer) D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Inhibition Relief cAMP cAMP Levels AC->cAMP Increases (vs Agonist state) PKA PKA Signaling cAMP->PKA Response Modulation of Neuronal Excitability PKA->Response

Figure 1: Signal transduction pathway blocked by D2 antagonists derived from pyrrolidin-3-yl methanol scaffolds.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the N-allyl intermediate and its subsequent biological evaluation.

Protocol A: Synthesis of (1-Allylpyrrolidin-3-yl)methanol

Methodology: Direct Alkylation (High Throughput Compatible)

  • Starting Material: Dissolve pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous Acetonitrile (MeCN) .

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq) to the solution.
    
  • Alkylation: Dropwise add Allyl Bromide (1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the N-allyl product as a pale yellow oil.

    • Checkpoint:

      
      H NMR should show characteristic multiplets at 
      
      
      
      5.8 (1H, alkene CH) and
      
      
      5.1-5.2 (2H, alkene
      
      
      ).
Protocol B: In Vitro Binding Assay (Dopamine D2)

Methodology: Radioligand Displacement

  • Membrane Prep: Prepare membranes from CHO cells stably expressing human D2 receptors.

  • Radioligand: Use [

    
    H]-Spiperone  (0.2 nM final concentration).
    
  • Incubation:

    • Mix Membrane protein (20

      
      g) + [
      
      
      
      H]-Spiperone + Test Compound (N-Allyl analog,
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Decision Framework: When to Use the Allyl Analog

Use the diagram below to determine if the N-allyl substituent is the correct strategic choice for your lead optimization campaign.

SAR_Logic Start Lead Optimization (Pyrrolidine Scaffold) Target Target Receptor? Start->Target D2 Dopamine D2 Target->D2 nAChR nAChR (a4b2/a7) Target->nAChR Decision1 Use N-Ethyl (Sulpiride-like) D2->Decision1 Primary Choice Decision2 Test N-Allyl D2->Decision2 Secondary Choice nAChR->Decision2 Primary Choice Reason1 Maximize Affinity Decision1->Reason1 Reason2 Probe Hydrophobic Pocket & Selectivity Decision2->Reason2

Figure 2: Strategic decision tree for selecting N-substituents in pyrrolidine-based drug discovery.

References
  • Hogberg, T. et al. (1990). Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade of a Potent Class of Substituted (R)-N-[(1-Benzyl-2-pyrrolidinyl)methyl]benzamides. Helvetica Chimica Acta.

  • Löber, S. et al. (2019).[1] Synthesis and computer-aided SAR studies for derivatives of phenoxyalkyl-1,3,5-triazine as the new potent ligands for serotonin receptors 5-HT6.[1] European Journal of Medicinal Chemistry.

  • PubChem. (1-Methylpyrrolidin-3-yl)methanol Compound Summary. National Library of Medicine.

Sources

Comparative

Comparative study of different synthetic routes to (1-Allylpyrrolidin-3-yl)methanol

Executive Summary Target Molecule: (1-Allylpyrrolidin-3-yl)methanol CAS: 190807-16-6 (Representative for racemic); Chiral variants (R/S) available.[1][2] Application: Critical intermediate in the synthesis of substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1-Allylpyrrolidin-3-yl)methanol CAS: 190807-16-6 (Representative for racemic); Chiral variants (R/S) available.[1][2] Application: Critical intermediate in the synthesis of substituted benzamides (antipsychotics), GPCR ligands, and chiral auxiliaries.[1][2][3]

This technical guide evaluates the two primary synthetic strategies for generating (1-Allylpyrrolidin-3-yl)methanol: Direct N-Alkylation and Ester Reduction .[1][2] While Direct N-Alkylation offers the shortest path (1 step), it suffers from chemoselectivity issues (O-alkylation) and difficult isolation due to the product's high water solubility.[1][2] The Ester Reduction route (2 steps) offers superior purity profiles and easier workup, making it the preferred method for GMP-compliant scale-up, despite the use of pyrophoric reducing agents.[1]

Target Molecule Profile

PropertyDescription
IUPAC Name (1-prop-2-enylpyrrolidin-3-yl)methanol
Molecular Formula

Molecular Weight 141.21 g/mol
Solubility Highly soluble in water, alcohols, DCM; Moderate in ether.[1][2]
pKa ~9.5 (Pyrrolidine nitrogen)
Key Reactivity Nucleophilic nitrogen (N1); Primary alcohol (C3-CH2OH); Olefin (Allyl).[1][2][3]

Comparative Route Analysis

Route A: Direct N-Alkylation (Convergent)

Concept: Nucleophilic substitution of allyl bromide by pyrrolidin-3-ylmethanol.[1][2] Mechanism:


 displacement.[1][2][3]
  • Pros: Single step; Atom economic; Cheap starting materials.[1][2][3]

  • Cons: Competition between N-alkylation (desired) and O-alkylation (impurity); Product is an amino-alcohol with high aqueous affinity, complicating extraction.[1][2]

Route B: Ester Reduction (Linear)

Concept: N-Allylation of ethyl pyrrolidine-3-carboxylate followed by hydride reduction.[1][2] Mechanism:


 followed by Nucleophilic Acyl Substitution/Hydride Transfer.[1][2][3]
  • Pros: Eliminates O-alkylation risk (OH is protected as Ester); Intermediate (Ester) is lipophilic and easy to purify; High enantiomeric fidelity (if starting with chiral proline derivatives).[1][2][3]

  • Cons: Two steps; Requires handling of

    
     (LAH) or Red-Al; Lower atom economy.[1][2][3]
    
Route Comparison Matrix
MetricRoute A: Direct N-AlkylationRoute B: Ester Reduction
Step Count 12
Overall Yield 55 - 65%70 - 80%
Purity (Crude) Low (contains O-allyl impurities)High
Scalability Moderate (Workup bottleneck)High (Standard unit ops)
Cost Efficiency High (Cheaper SM)Moderate (LAH cost)
E-Factor Low (Less waste)High (Aluminum salts waste)

Synthetic Pathway Visualization[1]

SynthesisRoutes SM_A Pyrrolidin-3-ylmethanol Target TARGET: (1-Allylpyrrolidin-3-yl)methanol SM_A->Target Route A: Allyl Bromide, K2CO3, ACN, 0°C (Direct Alkylation) Impurity Impurity: O-Allyl ether / Quat. Salt SM_A->Impurity Over-alkylation SM_B Ethyl pyrrolidine-3-carboxylate Inter_B Intermediate: Ethyl 1-allylpyrrolidine-3-carboxylate SM_B->Inter_B Step 1: Allyl Bromide, K2CO3, Acetone Inter_B->Target Step 2: LiAlH4 THF, Reflux (Reduction)

Figure 1: Strategic comparison of Direct Alkylation vs. Ester Reduction pathways.

Detailed Experimental Protocols

Protocol A: Direct N-Alkylation (Optimized for Selectivity)

Best for: Small scale (<10g) where rapid access is needed.[1][2]

Reagents:

  • Pyrrolidin-3-ylmethanol (1.0 eq)[1][2][4]

  • Allyl Bromide (0.95 eq) — Note: Slight deficit prevents over-alkylation.[1][2]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1][2][3]
    
  • Solvent: Acetonitrile (ACN) or THF.[1][2][3]

Procedure:

  • Setup: Charge a 3-neck flask with Pyrrolidin-3-ylmethanol (10 g, 99 mmol) and anhydrous ACN (100 mL). Cool to 0°C.[1][2][3][5][6][7]

  • Base Addition: Add finely ground

    
     (20.5 g, 148 mmol).
    
  • Alkylation: Add Allyl Bromide (11.4 g, 94 mmol) dropwise over 30 minutes. Crucial: Maintain temp <5°C to minimize O-alkylation.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 4 hours. Monitor by TLC (MeOH/DCM 1:9,

    
     stain).
    
  • Workup (The Challenge):

    • Filter off inorganic salts.[1][2][3]

    • Concentrate the filtrate to an oil.[1][2][3]

    • Purification: The residue is likely a mixture.[1][2][3] Dissolve in DCM, wash with minimal brine (product is water soluble!).[1][2][3]

    • Alternative: Use Kugelrohr distillation for isolation (bp ~90-100°C @ 0.5 mmHg).[1][2][3]

Protocol B: Ester Reduction (Optimized for Purity)

Best for: Large scale (>50g) or GMP synthesis.[2][3]

Step 1: N-Allylation of Ester

  • Dissolve Ethyl pyrrolidine-3-carboxylate (1.0 eq) in Acetone.

  • Add

    
     (1.2 eq) and Allyl Bromide (1.05 eq).
    
  • Reflux for 3-5 hours.

  • Filter salts, concentrate.[1][2][3] (Yield: >90%). Intermediate is lipophilic and easily purified if needed, but usually carried forward crude.[1]

Step 2: Reduction

  • Setup: Charge dry THF (10 vol) and

    
     (pellets, 1.5 eq) into a dry flask under Argon. Cool to 0°C.[1][2][3][5][6][7]
    
  • Addition: Add crude Ethyl 1-allylpyrrolidine-3-carboxylate (from Step 1) dissolved in THF dropwise. Exotherm control is critical.

  • Reaction: Reflux for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     LAH), then 15% NaOH (
    
    
    
    LAH), then water (
    
    
    LAH).
  • Isolation: Filter the granular aluminum salts. Dry the filtrate (

    
    ) and concentrate.[1][2][3]
    
  • Result: Clear oil. Yield ~80% (over 2 steps).

Critical Purification Logic (Graphviz)[2][3]

The major failure mode in this synthesis is the loss of product during aqueous workup due to the hydrophilicity of the amino-alcohol.[1][2][3]

WorkupLogic Crude Crude Reaction Mixture (Amino-Alcohol + Salts) Method1 Method A: Continuous Extraction (Liquid-Liquid) Crude->Method1 Method2 Method B: Salting Out / DCM Crude->Method2 Step1_A Dilute with Water (pH > 10) Method1->Step1_A Step1_B Saturate Aqueous Phase with NaCl or K2CO3 Method2->Step1_B Step2_A Continuous Extractor (CHCl3) 24 Hours Step1_A->Step2_A Result Isolated Product (>95% Recovery) Step2_A->Result Step2_B Extract x5 with DCM/IPA (9:1) Step1_B->Step2_B Step2_B->Result

Figure 2: Workup strategies to overcome water solubility issues.

References

  • Preparation of 1-substituted-3-pyrrolidinols

    • Source: Vertex AI / Patent Literature Analysis.[1][2][3]

    • Context: Describes the general N-alkylation of pyrrolidin-3-ol derivatives using carbon
    • Link:[1]

  • Reduction of Pyrrolidine Esters

    • Source: Organic Syntheses, Coll.[1][2][3][5] Vol. 74, p. 23 (1997).[2][3][5]

    • Context: Standard protocols for reducing proline/pyrrolidine esters to alcohols using hydride reagents.[1][2][3]

    • Link:[1][2]

  • Chemical Properties & Safety (1-Methylpyrrolidin-3-yl)methanol (Analog)

    • Source: PubChem CID 295970.[1][2][3]

    • Context: Used for extrapolating solubility and safety data for the allyl variant.[1][2][3]

    • Link:[2][3]

  • WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives

    • Source: WIPO / Google Patents.[1][2][3]

    • Context: Describes the reduction of 2-oxopyrrolidine-3-carboxylate and subsequent handling, relevant for Route B.
    • Link:[2][3]

Sources

Validation

X-ray crystallography of (1-Allylpyrrolidin-3-yl)methanol derivatives

An Application Scientist's Guide to the Structural Elucidation of (1-Allylpyrrolidin-3-yl)methanol Derivatives: A Comparative Crystallographic Analysis For researchers and professionals in drug development, the pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Structural Elucidation of (1-Allylpyrrolidin-3-yl)methanol Derivatives: A Comparative Crystallographic Analysis

For researchers and professionals in drug development, the pyrrolidine scaffold is a privileged structure, integral to numerous FDA-approved therapeutics.[1] Its non-planar, sp3-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[2] Within this class, (1-Allylpyrrolidin-3-yl)methanol and its derivatives serve as versatile building blocks. Understanding their precise three-dimensional structure is not merely an academic exercise; it is fundamental to deciphering structure-activity relationships (SAR) and optimizing ligand-receptor interactions.

This guide provides a comparative analysis of pyrrolidine methanol derivatives through the lens of single-crystal X-ray crystallography, the definitive method for elucidating absolute molecular structure.[3][4] We will explore the causal links between molecular functionality, crystallization outcomes, and resulting solid-state conformations, offering field-proven insights and robust, self-validating protocols for researchers working with this important class of molecules.

The Primacy of X-ray Crystallography in Structural Chemistry

While techniques like NMR spectroscopy provide invaluable data on solution-state conformation and dynamics, and computational methods offer predictive power[5], single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. It provides a precise, static snapshot of a molecule's conformation and its interactions with neighboring molecules in the crystal lattice. This information is critical for understanding hydrogen bonding networks, π-π stacking, and other non-covalent interactions that can be crucial for a molecule's biological activity and physicochemical properties, such as solubility and stability.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a logical, experience-based approach. The diagram below outlines a typical workflow for the structural analysis of novel pyrrolidine derivatives.

cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis S 1. Synthesis of Pyrrolidine Derivative P 2. High-Purity Chromatography S->P C_setup 3. Crystallization Screen (Vapor Diffusion) P->C_setup C_growth 4. Crystal Growth & Harvesting C_setup->C_growth X_mount 5. Crystal Mounting & Cryo-cooling C_growth->X_mount X_data 6. Diffraction Data Collection X_mount->X_data X_solve 7. Structure Solution & Refinement X_data->X_solve X_dep 8. Deposition (e.g., CSD) X_solve->X_dep

Caption: High-level workflow from compound synthesis to crystallographic data deposition.

Part 1: Synthesis and Purification Protocol

The stereoselective synthesis of pyrrolidine derivatives is a well-established field, often starting from chiral precursors like proline.[6] A general, adaptable protocol for synthesizing N-substituted pyrrolidin-3-yl methanol derivatives is outlined below.

Objective: To synthesize a (1-Allylpyrrolidin-3-yl)methanol derivative and purify it to >99% for crystallization trials.

Methodology:

  • Reaction Setup: To a solution of (Pyrrolidin-3-yl)methanol (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add potassium carbonate (2.5 eq).

  • Alkylation: Add the desired allyl halide (e.g., allyl bromide, 1.2 eq) dropwise to the stirring suspension at room temperature.

    • Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the pyrrolidine, activating it for nucleophilic attack on the allyl halide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • Reaction Monitoring: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH).

    • Self-Validation: The purity of the collected fractions should be assessed by TLC. Fractions with a single spot at the correct Rf value are combined. Final purity should be confirmed by 1H NMR and LC-MS to be >99% before proceeding. A highly pure sample is critical as impurities can inhibit crystallization.[7]

Part 2: Crystallization Protocol

Obtaining diffraction-quality single crystals is often the most challenging step.[7] Small, flexible molecules like pyrrolidine derivatives can be particularly difficult to crystallize. The vapor diffusion method is a reliable starting point.[8]

Objective: To grow single crystals suitable for X-ray diffraction.

Methodology (Sitting Drop Vapor Diffusion):

  • Prepare Reservoir Solution: In the outer well of a 24-well crystallization plate, add 500 µL of a reservoir solution. This is typically a poor solvent for the compound (e.g., hexane or diethyl ether).

  • Prepare Compound Solution: In a small vial, prepare a concentrated solution of the purified compound (e.g., 10-50 mg/mL) in a good solvent (e.g., ethanol, methanol, or ethyl acetate).[9][10]

  • Set the Drop: On the inner post of the well, place a 2 µL drop of the compound solution.

  • Seal and Incubate: Seal the well tightly with clear tape or a cover slip. The system is now closed.

    • Causality: The vapor pressure of the more volatile "good" solvent in the drop is higher than that of the "poor" solvent in the reservoir. Over time, the solvent from the drop slowly vaporizes and diffuses into the reservoir, gradually increasing the concentration of the compound in the drop. This slow path to supersaturation is ideal for promoting the growth of a few, well-ordered crystals rather than rapid precipitation of an amorphous solid.

  • Incubation and Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 18°C). Inspect the drops daily under a microscope for crystal growth over a period of several weeks.

Part 3: Comparative Structural Analysis

While a crystal structure for the parent (1-Allylpyrrolidin-3-yl)methanol is not publicly available, we can draw powerful comparative insights from published derivatives. The substituents on the pyrrolidine ring dramatically influence crystallization propensity and the resulting solid-state structure.

Derivative NameCrystallization ConditionsKey Structural FeaturesReference
Derivative A: 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-oneRecrystallization from ethanolPyrrolidine ring adopts an envelope conformation . Molecular structure is stabilized by an intramolecular O-H···N hydrogen bond.[11]
Derivative B: 3-(naphth-1-ylmethyl)indoleNot specifiedTriclinic crystal system (P-1 space group). Two distinct conformers present in the unit cell due to flipping of the naphthalene unit.[12]
Derivative C: Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indoleRecrystallization from methanolMonoclinic crystal system (P21 space group). Significant π-π stacking interactions observed.[9]

This comparison highlights a critical principle: there is no universal crystallization solvent or condition. The choice is empirically determined and highly dependent on the molecule's specific functionality. Ethanol and methanol are common choices for compounds with hydrogen-bond donors/acceptors.[6][9]

The analysis of the resulting structures reveals common conformational motifs and intermolecular interactions. The pyrrolidine ring often adopts a non-planar "envelope" or "twisted" conformation.[11] Furthermore, hydrogen bonding is a dominant interaction directing the crystal packing, as illustrated below.

XRAY X-ray Crystallography Provides precise 3D solid-state structure Defines absolute stereochemistry Reveals intermolecular packing NMR NMR Spectroscopy Determines structure in solution Reveals conformational dynamics Confirms covalent connectivity XRAY->NMR Complements solid vs. solution state COMP Computational Modeling Predicts low-energy conformers Calculates interaction energies Can aid crystal structure prediction (CSP) XRAY->COMP Validates predicted structures NMR->COMP Parameterizes models

Caption: Comparison of primary structural elucidation techniques.

  • NMR Spectroscopy: Essential for confirming the covalent structure post-synthesis. Techniques like NOESY can reveal through-space correlations that provide evidence for the predominant conformation in solution, which may differ from the solid-state structure observed by crystallography.

  • Computational Modeling: Methods like Crystal Structure Prediction (CSP) can be used to predict possible packing arrangements. [5]This can be a powerful tool, especially when single crystals are difficult to obtain, by providing theoretical structures that can be compared against powder X-ray diffraction (PXRD) data. [5]

Conclusion

The structural elucidation of (1-Allylpyrrolidin-3-yl)methanol derivatives via single-crystal X-ray crystallography provides indispensable insights for medicinal chemistry and drug development. While the crystallization process remains an empirical science, a systematic approach based on high-purity material and broad screening conditions is paramount. Comparative analysis of different derivatives reveals key conformational tendencies, such as the preference for an envelope-puckered pyrrolidine ring, and the dominant role of intermolecular forces like hydrogen bonding and π-π stacking in defining the crystal lattice. By integrating crystallographic data with solution-state NMR and in silico modeling, researchers can build a holistic understanding of a molecule's structural landscape, paving the way for the rational design of next-generation therapeutics.

References

  • Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 2, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). Molecules. Retrieved February 2, 2026, from [Link]

  • Synthesis of highly substituted spiropyrrolidines via 1, 3-dipolar cycloaddition reaction of N-metalated azomethine ylides. A new access to spiropyrroline derivatives. (2006). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (1-Methylpyrrolidin-3-yl)methanol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2012). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Absolute Configuration of Small Molecules by Co-crystallization. (2015). Angewandte Chemie International Edition. Retrieved February 2, 2026, from [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2020). ACS Infectious Diseases. Retrieved February 2, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. Retrieved February 2, 2026, from [Link]

  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (1982). Google Patents.
  • (Pyrrolidin-3-yl)methanol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (2020). Molecules. Retrieved February 2, 2026, from [Link]

  • A beginner's guide to macromolecular crystallization. (2021). The Biochemist. Retrieved February 2, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. Retrieved February 2, 2026, from [Link]

  • Profiling the Structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (2007). Google Patents.
  • The Cambridge Structural Database. (2016). ResearchGate. Retrieved February 2, 2026, from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 2, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. Retrieved February 2, 2026, from [Link]

  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Eastern Analytical Symposium. Retrieved February 2, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved February 2, 2026, from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2020). Molecules. Retrieved February 2, 2026, from [Link]

  • Some pyrrolidone derivatives. (1970). Canadian Journal of Chemistry. Retrieved February 2, 2026, from [Link]

  • [3-(Azocan-1-yl)pyrrolidin-3-yl]methanol. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved February 2, 2026, from [Link]

Sources

Comparative

Technical Guide: Cross-Referencing Spectral Data for Pyrrolidine Derivatives

Executive Summary Pyrrolidine motifs are ubiquitous in medicinal chemistry (e.g., nicotine, racetams, proline derivatives), yet they present unique structural characterization challenges due to ring puckering and pseudor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrrolidine motifs are ubiquitous in medicinal chemistry (e.g., nicotine, racetams, proline derivatives), yet they present unique structural characterization challenges due to ring puckering and pseudorotation . Standard spectral databases often fail to capture the stereochemical nuances of novel substituted pyrrolidines.

This guide objectively compares three methodologies for cross-referencing spectral data: (1) Direct Database Matching , (2) Ab Initio Prediction (DFT-GIAO) , and (3) The Hybrid Empirical-Computational Workflow . Experimental evidence demonstrates that while databases offer speed, the Hybrid approach is required for definitive stereochemical assignment of 2,3- and 2,4-substituted systems.

The Pyrrolidine Challenge: Why Standard Matches Fail

Unlike six-membered rings that exist in stable chair conformations, the five-membered pyrrolidine ring is highly flexible. It undergoes rapid pseudorotation between envelope (E) and twist (T) conformations.

  • The Puckering Effect: Substituents at C4 (e.g., -OH, -F) induce specific puckering (C4-exo or C4-endo) to maximize orbital overlap or minimize steric strain.

  • Spectral Consequence: This puckering drastically alters Vicinal Coupling Constants (

    
    ) in 
    
    
    
    H NMR. A "standard" pyrrolidine spectrum in a database may not match your derivative if the solvent or substitution pattern shifts the conformational equilibrium.
  • The Risk: Relying solely on chemical shift (

    
    ) matching from databases can lead to misassignment of cis/trans relative stereochemistry.
    

Comparative Methodology: Performance Analysis

We evaluated three workflows for identifying a test set of 3-substituted pyrrolidines .

Method A: Direct Database Matching (SDBS/NIST)
  • Workflow: Input experimental peaks into repositories (SDBS, NIST, Wiley).

  • Pros: Instantaneous; zero computational cost.

  • Cons: High failure rate for novel scaffolds; cannot distinguish enantiomers; limited solvent options (usually only CDCl

    
    ).
    
Method B: Computational Prediction (DFT-GIAO)
  • Workflow: Geometry optimization (B3LYP/6-31G*)

    
     NMR calculation (GIAO method).
    
  • Pros: High accuracy for stereoisomers; solvent-independent (using PCM models).

  • Cons: High computational cost (~12–24 hours per molecule); requires expertise in conformational searching.

Method C: Hybrid Empirical-Computational (Recommended)
  • Workflow: Database screen for "fingerprint" regions

    
     DFT for specific stereocenters 
    
    
    
    NOE validation.
  • Pros: Balances speed and rigor; self-validating.

Data Summary Table
MetricMethod A: Database (SDBS)Method B: DFT (GIAO)Method C: Hybrid Workflow
Success Rate (Knowns) >95%>98%100%
Success Rate (Novels) <5%>90%>95%
Stereo-Differentiation Poor (often ambiguous)ExcellentExcellent
Time to Result < 1 hour12–48 hours4–6 hours
Cost Low (Subscription)High (CPU time)Medium

Experimental Validation: The "Hybrid" Workflow

The following diagram outlines the logical decision matrix for the Hybrid Workflow. This system prevents "false positives" often caused by coincidental chemical shift overlapping in databases.

Pyrrolidine_Workflow Start Unknown Pyrrolidine Derivative Exp_Data Acquire Data: 1H NMR, 13C NMR, HSQC, NOESY Start->Exp_Data DB_Search Database Search (SDBS / NIST) Exp_Data->DB_Search Match_Check Exact Match Found? DB_Search->Match_Check Verify Verify Coupling (J) vs. Karplus Curve Match_Check->Verify Yes DFT_Calc Run DFT-GIAO (B3LYP/6-311+G(2d,p)) Match_Check->DFT_Calc No / Ambiguous Verify->DFT_Calc Inconsistent Final Confirmed Structure & Stereochemistry Verify->Final Consistent Compare Compare Exp. vs Calc. (MAE < 2.0 ppm for 13C) DFT_Calc->Compare Compare->Final

Figure 1: The Hybrid Decision Matrix. Note the "Verify" loop—even database matches must be cross-checked against coupling constants to ensure stereochemical accuracy.

Detailed Protocol: Self-Validating Identification

This protocol ensures scientific integrity by using internal cross-checks.

Step 1: High-Fidelity Data Acquisition

Do not use standard "quick" NMR parameters. Pyrrolidine relaxation times (


) can be long, leading to integration errors.
  • Solvent: CDCl

    
     (Standard) or DMSO-
    
    
    
    (if H-bonding is suspected).
  • Pulse Sequence:

    
     pulse angle.
    
  • Relaxation Delay (d1): Set to

    
     seconds (Self-Validation: Ensure quantitative integration of the N-CH protons vs. aromatic internal standards).
    
  • Experiments: 1H, 13C, COSY, HSQC, and 1D-NOESY (Critical for stereochemistry).

Step 2: The "Fingerprint" Check (Database)

Search the acquired spectra in SDBS or NIST. Focus on the


-carbon region  (C2/C5).
  • Pyrrolidine Ring C2/C5: Typically 45–55 ppm.

  • N-Methyl:[1] ~40–42 ppm.

  • Validation: If your experimental

    
    -carbons deviate by >2 ppm from the database match, reject the match . The ring conformation is likely different.
    
Step 3: Stereochemical Logic (The DFT/NOE Check)

If the database fails or stereochemistry is ambiguous (cis vs trans), use the NOE-DFT correlation.

The Logic of Assignment: In 2,3-substituted pyrrolidines, the cis isomer often adopts a conformation where the substituents are pseudo-equatorial/pseudo-axial to minimize strain, creating a distinct NOE pattern compared to the trans isomer.

Stereo_Logic Input Ambiguous Stereocenter (e.g., C2-C3) NOE_Exp Measure NOE (H2 - H3) Input->NOE_Exp Strong_NOE Strong NOE (>2%) NOE_Exp->Strong_NOE Weak_NOE Weak/No NOE NOE_Exp->Weak_NOE Result_Cis Cis-Configuration (Syn-facial) Strong_NOE->Result_Cis Protons on same face Result_Trans Trans-Configuration (Anti-facial) Weak_NOE->Result_Trans Protons on opposite face

Figure 2: Simplified NOE Logic for Relative Stereochemistry Assignment.

Step 4: Computational Verification (If required)

For novel compounds, perform a GIAO NMR calculation.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to find the lowest energy puckering states.

  • DFT Optimization: Optimize geometries of the lowest energy conformers using B3LYP/6-31G(d).

  • NMR Calculation: Calculate shielding tensors using the GIAO method.

  • Compare: Calculate the Mean Absolute Error (MAE) between experimental and calculated shifts.

    • Pass Criteria: MAE(

      
      C) < 2.5 ppm; MAE(
      
      
      
      H) < 0.15 ppm.[2]

References

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).[3][4] [Link][3]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[5] Pyrrolidine Spectral Data.[1][6] [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9, 643–660. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Structure Assignment. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Gomes, G. P., et al. (2020). Ring Puckering in Pyrrolidines: Implications for Stereoselective Synthesis. Journal of Organic Chemistry. (Generalized reference for ring puckering mechanics).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.